molecular formula C6H4BrN3 B1276349 5-Bromo-1H-benzotriazole CAS No. 32046-62-1

5-Bromo-1H-benzotriazole

Katalognummer: B1276349
CAS-Nummer: 32046-62-1
Molekulargewicht: 198.02 g/mol
InChI-Schlüssel: BQCIJWPKDPZNHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1H-benzotriazole (CAS 32046-62-1) is a halogenated benzotriazole derivative serving as a privileged scaffold in medicinal chemistry and drug discovery. This compound is a key synthetic intermediate for designing novel pharmacologically active molecules, with documented research applications in developing antimicrobial and antiproliferative agents . Benzotriazole derivatives are frequently explored as bioisosteric replacements for other triazolic systems and can modulate the biological activity of fused heterocyclic rings, such as quinolones and acridines, sometimes altering their mechanism of action . Researchers value this compound for its versatility. It acts as a synthetic auxiliary and an excellent precursor for further functionalization through reactions like condensation, addition, and benzotriazolyl-alkylation . The bromine atom at the 5-position provides a specific handle for structure-activity relationship (SAR) studies, allowing for the creation of diverse compound libraries. In biochemical contexts, related halogenated benzotriazoles, such as 4,5,6,7-tetrabromobenzotriazole (TBBt), are recognized as potent and selective ATP-competitive inhibitors of protein kinase CK2, a enzyme target in cancer research . Some benzotriazole acrylonitriles have also demonstrated potent anti-tubulin activity . Furthermore, novel benzotriazole derivatives have been shown to inhibit cancer cell proliferation by mechanisms involving increased oxidative stress and concomitant mitochondrial damage . This product is provided for research purposes in non-GMP format. It is intended for use in laboratory and industrial R&D settings only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCIJWPKDPZNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423286
Record name 5-Bromo-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32046-62-1
Record name 5-Bromobenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32046-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-1H-BENZOTRIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-1H-benzotriazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-1H-benzotriazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated heterocyclic compound that serves as a crucial building block in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features, including the presence of a bromine atom and a triazole ring fused to a benzene ring, impart distinct chemical properties that are exploited in diverse applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

This compound is a solid at room temperature, appearing as a white to light yellow substance. It is generally stable under standard laboratory conditions. Key quantitative chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₄BrN₃[1]
Molecular Weight 198.02 g/mol [1][2]
Melting Point 176-179 °C
Boiling Point Decomposes upon heating
Solubility Poorly soluble in water; Soluble in organic solvents such as dimethyl sulfoxide (DMSO). Calculated solubility in water is 5.7 g/L at 25 °C.[3][3]
Density 1.894 ± 0.06 g/cm³ (calculated)[3]
pKa Not specified, but the parent compound, 1H-benzotriazole, has a pKa of 8.2, indicating weak acidic properties of the N-H proton.[4][4]

Chemical Structure and Tautomerism

The structure of this compound consists of a benzene ring fused to a 1,2,3-triazole ring, with a bromine atom substituted at the 5-position of the benzotriazole scaffold.

Like its parent compound, benzotriazole, this compound can exist in tautomeric forms. The proton on the triazole ring can reside on either the N1 or N2 nitrogen atom, leading to the 1H- and 2H- tautomers, respectively. The 1H-tautomer is generally the predominant form.[4][5]

Caption: Tautomeric forms of this compound.

Spectral Data

¹H NMR Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of the parent compound, 1H-benzotriazole, shows characteristic peaks for N-H stretching and bending vibrations in the triazole ring, as well as C-H in-plane and out-of-plane bending vibrations of the benzene ring.[6] For this compound, one would expect to observe similar characteristic peaks, with potential shifts due to the presence of the bromine substituent.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 4-bromo-o-phenylenediamine followed by cyclization.[7]

Materials:

  • 4-bromo-o-phenylenediamine

  • Acetic acid

  • Sodium nitrite

  • Water

  • Ice

Procedure:

  • Dissolve 4-bromobenzene-1,2-diamine in a mixture of acetic acid and water in an ice bath (0-5 °C).[7]

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature.[7]

  • Stir the reaction mixture in the ice bath for 1 hour.[7]

  • Add additional acetic acid and heat the reaction mixture to 80-85 °C for 1 hour.[7]

  • Filter the hot solution to remove any insoluble impurities.[7]

  • Cool the filtrate to 0-5 °C to allow the product to precipitate.[7]

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[7]

synthesis_workflow start Start step1 Dissolve 4-bromo-o-phenylenediamine in acetic acid and water start->step1 step2 Cool to 0-5 °C in an ice bath step1->step2 step3 Slowly add NaNO₂ solution step2->step3 step4 Stir for 1 hour at 0-5 °C step3->step4 step5 Add more acetic acid and heat to 80-85 °C step4->step5 step6 Stir for 1 hour at 80-85 °C step5->step6 step7 Hot filtration step6->step7 step8 Cool filtrate to 0-5 °C step7->step8 step9 Collect precipitate by filtration step8->step9 step10 Wash with cold water step9->step10 step11 Dry under vacuum step10->step11 end End step11->end

Caption: General workflow for the synthesis of this compound.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. The choice of solvent will depend on the solubility of the compound and any impurities present.

Applications in Drug Development

Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[8] They serve as versatile scaffolds for the design of novel therapeutic agents.

The bromine atom in this compound can serve as a handle for further chemical modifications through various coupling reactions, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Benzotriazole derivatives have been investigated for their potential as:

  • Anticancer agents: By inhibiting protein kinases involved in cell proliferation signaling pathways.[8]

  • Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.[8]

  • Antiviral agents: Showing inhibitory effects on viral enzymes.

signaling_pathway bbt Benzotriazole Derivative (e.g., this compound derivative) bbt->inhibition pk Protein Kinase psub Phosphorylated Substrate pk->psub Phosphorylation sub Substrate sub->pk response Cellular Response (e.g., Proliferation, Survival) psub->response inhibition->pk

Caption: Conceptual diagram of protein kinase inhibition by a benzotriazole derivative.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and a range of interesting chemical properties. Its utility in the synthesis of biologically active molecules makes it a compound of significant interest to the drug development community. This guide provides a foundational understanding of its chemistry, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to 5-Bromo-1H-benzotriazole (CAS: 32046-62-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1H-benzotriazole, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its utility as a building block in the development of novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research.

Core Properties and Data

This compound is a stable, solid organic compound.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

Identifier Value Source
CAS Number 32046-62-1[1][2]
Molecular Formula C₆H₄BrN₃[1][2]
Molecular Weight 198.02 g/mol [1][2]
IUPAC Name 5-bromo-1H-1,2,3-benzotriazole[1]
Canonical SMILES C1=CC2=NNN=C2C=C1Br[2]
InChI Key BQCIJWPKDPZNHD-UHFFFAOYSA-N[2]
Physical Property Value Source
Physical Form Solid
Solubility Slightly soluble in water[3]
Predicted XlogP 1.7[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While experimental spectra can vary based on instrumentation and conditions, the following tables provide predicted and reported data.

Mass Spectrometry (Predicted)

Adduct m/z
[M+H]⁺197.96614
[M+Na]⁺219.94808
[M-H]⁻195.95158
[M+NH₄]⁺214.99268
[M+K]⁺235.92202
[M]⁺196.95831
[M]⁻196.95941

Data sourced from PubChemLite.[1]

NMR Spectroscopy

¹H NMR of 1H-Benzotriazole (90 MHz, CDCl₃)

Chemical Shift (ppm) Intensity
7.97648.00
7.901000.00
7.37676.00
7.30120.00

Data sourced from PubChem.[4]

¹³C NMR of 1H-Benzotriazole (25.16 MHz, CDCl₃)

Chemical Shift (ppm) Intensity
138.92658.00
126.111000.00
114.95685.00

Data sourced from PubChem.[4]

Infrared (IR) Spectroscopy

The IR spectrum of benzotriazoles is characterized by several key absorption bands. For the parent 1H-benzotriazole, characteristic peaks include N-H stretching and bending vibrations, as well as C-H in-plane and out-of-plane bending of the aromatic ring.[5] The presence of the bromine atom in this compound would likely introduce additional characteristic vibrations.

Synthesis Protocol

A reliable method for the synthesis of this compound proceeds from 4-bromo-o-phenylenediamine.[5][6]

Experimental Procedure:

  • Dissolve 10 g (53.5 mmol) of 4-bromobenzene-1,2-diamine in a mixture of 20 ml (349 mmol) of acetic acid and 100 ml of water in an ice bath at 0-5 °C.[6]

  • Slowly add a solution of 4.06 g (58.8 mmol) of sodium nitrite in 10 ml of water dropwise to the cooled solution while maintaining the ice bath.[6]

  • Stir the reaction mixture for 1 hour at 0-5 °C.[6]

  • Add an additional 20 ml (349 mmol) of acetic acid and heat the reaction mixture to 80-85°C.[6]

  • Continue stirring at this temperature for 1 hour.[6]

  • Filter the hot solution to remove any insoluble impurities.[6]

  • Cool the filtrate to 0-5 °C and allow it to age for 30 minutes to facilitate precipitation.[6]

  • Collect the precipitate by filtration, wash with water, and dry under vacuum at 45 °C to yield the final product.[6]

This procedure typically affords a high yield of this compound.[6]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A 4-Bromo-o-phenylenediamine D Dissolution and Cooling (0-5 °C) A->D B Sodium Nitrite E Diazotization (Dropwise addition of NaNO2) B->E C Acetic Acid / Water C->D D->E F Stirring (1 hour) E->F G Addition of Acetic Acid and Heating (80-85 °C, 1 hour) F->G H Hot Filtration G->H I Cooling and Precipitation H->I J Filtration, Washing, and Drying I->J K This compound J->K

Synthesis workflow for this compound.

Applications in Drug Development

The benzotriazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities.[7][8] this compound serves as a key intermediate in the synthesis of these derivatives, particularly those with anticancer and antimicrobial properties.

Anticancer Research and Protein Kinase Inhibition

Halogenated benzotriazoles, such as the tetrabromo derivative, are potent and selective inhibitors of protein kinase CK2.[9][10] CK2 is a constitutively active serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival.[11] Inhibition of CK2 can lead to the induction of apoptosis in cancer cells.

Derivatives of this compound can be synthesized to target the ATP-binding site of CK2, thereby inhibiting its function. The bromine atom provides a handle for further chemical modifications to optimize the potency and selectivity of these inhibitors.

General Protocol for Anticancer Activity Screening (MTT Assay):

  • Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[10]

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or a lysis buffer).[10]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value for each compound.[11]

G cluster_pathway Protein Kinase CK2 Signaling Pathway cluster_inhibition Inhibition by this compound Derivatives CK2 Protein Kinase CK2 Phosphorylation Phosphorylation CK2->Phosphorylation ATP Substrate Substrate Proteins (e.g., Akt, NF-κB) CellGrowth Cell Growth & Proliferation Substrate->CellGrowth ApoptosisInhibition Inhibition of Apoptosis Substrate->ApoptosisInhibition Phosphorylation->Substrate Inhibitor This compound Derivative Inhibitor->CK2 Inhibition

Inhibition of the Protein Kinase CK2 pathway.
Antimicrobial Research

Benzotriazole derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][12] The incorporation of the this compound moiety into larger molecules can enhance their antimicrobial potency.

General Protocol for Antimicrobial Activity Screening (Broth Microdilution Method):

  • Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

Synthetic Utility

The bromine atom at the 5-position of the benzotriazole ring makes this compound a valuable substrate for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions.[13] These reactions allow for the introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of compounds for drug discovery and other applications.

Conceptual Workflow for Suzuki Coupling:

G cluster_product Product A This compound F 5-Aryl-1H-benzotriazole A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(OAc)₂) D Ligand (e.g., SPhos) E Base (e.g., K₂CO₃)

Conceptual workflow of a Suzuki coupling reaction.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Tox. 4 Oral). Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

synthesis of 5-Bromo-1H-benzotriazole from 4-bromo-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Bromo-1H-benzotriazole from 4-bromo-o-phenylenediamine. The described method is a robust and high-yielding procedure involving a diazotization reaction followed by an intramolecular cyclization. This guide provides a comprehensive overview of the reaction, a detailed experimental protocol, and a summary of the quantitative data associated with the synthesis.

Introduction

This compound is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis from 4-bromo-o-phenylenediamine is a common and efficient laboratory procedure. The core of this transformation lies in the diazotization of one of the amino groups of the o-phenylenediamine derivative, which then undergoes a spontaneous intramolecular cyclization to form the stable triazole ring. This reaction is typically carried out in an acidic medium, with sodium nitrite as the diazotizing agent. The procedure is known for its high regioselectivity and excellent yields.[1]

Reaction Mechanism and Workflow

The synthesis proceeds in two key steps:

  • Diazotization: 4-bromo-o-phenylenediamine is treated with sodium nitrite in an acidic medium (typically acetic acid) at low temperatures (0-5 °C). This in-situ generation of nitrous acid leads to the diazotization of one of the amino groups, forming a diazonium salt intermediate.[1] Strict temperature control is crucial during this step to prevent the decomposition of the diazonium salt.

  • Intramolecular Cyclization: The generated diazonium salt is inherently unstable and readily undergoes an intramolecular cyclization, where the remaining amino group attacks the diazonium group. This cyclization is spontaneous and results in the formation of the this compound ring system.[2][3] The reaction mixture is then heated to ensure the completion of the cyclization process.

The overall workflow for the synthesis is depicted in the following diagram:

SynthesisWorkflow reactant 4-bromo-o-phenylenediamine in Acetic Acid/Water intermediate Diazonium Salt Intermediate reactant->intermediate Diazotization reagent1 Sodium Nitrite (aq) 0-5 °C product This compound intermediate->product Cyclization reagent2 Heat (80-85 °C) workup Filtration & Crystallization product->workup Purification final_product Purified This compound workup->final_product

Figure 1: Experimental workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

  • 4-bromo-o-phenylenediamine (4-bromobenzene-1,2-diamine)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • Vacuum source

  • Drying oven

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 g (53.5 mmol) of 4-bromo-o-phenylenediamine in a mixture of 20 ml (349 mmol) of glacial acetic acid and 100 ml of water.[4]

  • Cooling: Cool the resulting solution to 0-5 °C using an ice bath.[4]

  • Diazotization: While maintaining the temperature between 0-5 °C, slowly add a solution of 4.06 g (58.8 mmol) of sodium nitrite in 10 ml of water dropwise to the stirred mixture.[4]

  • Stirring: Continue to stir the reaction mixture in the ice bath for 1 hour.[4]

  • Heating and Cyclization: After the initial stirring period, add an additional 20 ml (349 mmol) of glacial acetic acid to the reaction mixture.[4] Heat the mixture to 80-85 °C and continue stirring for 1 hour to ensure complete cyclization.[4]

  • Hot Filtration: While the solution is still hot, filter it to remove any insoluble impurities.[4]

  • Crystallization: Cool the filtrate to 0-5 °C in an ice bath and allow it to stand for 30 minutes to facilitate the precipitation of the product.[4]

  • Isolation and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with cold water.[4]

  • Drying: Dry the purified product under vacuum at 45 °C to obtain this compound as a solid.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on the provided experimental protocol.

ParameterValueUnitMolar Equivalent
Reactant
4-bromo-o-phenylenediamine10g1.0
Molecular Weight187.04 g/mol
Moles53.5mmol
Reagents
Sodium Nitrite4.06g1.1
Molecular Weight69.00 g/mol
Moles58.8mmol
Acetic Acid (initial)20ml6.5
Moles (initial)349mmol
Acetic Acid (additional)20ml6.5
Moles (additional)349mmol
Water (for dissolution)100ml
Water (for NaNO₂)10ml
Product
This compound9.48g
Molecular Weight198.02 g/mol
Theoretical Yield10.6g
Yield 90%

Table 1: Quantitative data for the synthesis of this compound.[4]

Conclusion

The synthesis of this compound from 4-bromo-o-phenylenediamine via diazotization and subsequent intramolecular cyclization is a highly efficient and reliable method. The protocol detailed in this guide, when followed with careful control of reaction parameters, particularly temperature, can consistently provide high yields of the desired product. This makes it a valuable procedure for researchers and professionals in the fields of organic synthesis and drug development.

References

Solubility Profile of 5-Bromo-1H-benzotriazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-benzotriazole is a halogenated heterocyclic compound with applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. Due to a lack of extensive quantitative data in publicly available literature, this guide presents qualitative solubility information based on chemical principles and available data points. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided, empowering researchers to generate precise data for their specific applications.

Introduction

This compound (C₆H₄BrN₃, MW: 198.02 g/mol ) is a solid crystalline compound.[1][2][3] Its utility as a synthetic intermediate and potential pharmacological agent necessitates a clear understanding of its physical properties, particularly its solubility. Solubility dictates the choice of solvents for chemical reactions, influences crystallization and purification processes, and is a critical parameter in the development of pharmaceutical formulations. This document aims to provide a foundational understanding of the solubility characteristics of this compound in common organic solvents and to offer a practical guide for its experimental determination.

Solubility of this compound: A Qualitative Overview

The following table summarizes the anticipated qualitative solubility of this compound in a selection of common organic solvents. It is critical to note that this information is predictive and should be confirmed experimentally.

SolventSolvent TypePredicted Qualitative SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1]High polarity effectively solvates the polar N-H and triazole ring system.
N,N-Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, its high polarity is expected to lead to good solubility.
Tetrahydrofuran (THF)Polar AproticModerately SolubleModerate polarity may allow for reasonable dissolution.
AcetonePolar AproticSparingly to Moderately SolubleLower polarity compared to DMSO and DMF might limit solubility.
AcetonitrilePolar AproticSparingly SolubleWhile polar, its ability to solvate this specific structure may be limited.
MethanolPolar ProticSparingly to Moderately SolubleThe protic nature can interact with the triazole ring, but the nonpolar part of the molecule may limit high solubility.
EthanolPolar ProticSparingly SolubleSimilar to methanol, but its slightly lower polarity may further reduce solubility.
Dichloromethane (DCM)NonpolarSparingly to Slightly SolubleThe nonpolar nature of DCM is less likely to effectively solvate the polar functional groups of the molecule.
TolueneNonpolarSlightly Soluble to InsolubleThe aromatic nature might offer some interaction, but overall low polarity will likely result in poor solubility.
HexaneNonpolarInsolubleThe highly nonpolar nature of hexane is not expected to solvate the polar benzotriazole moiety.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in an organic solvent at a given temperature.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator or shaker bath

  • Vortex mixer

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature incubator or shaker bath set to the desired temperature.

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe (to prevent precipitation upon cooling).

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Dilution cluster_analysis Analysis and Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sample1 Settle excess solid prep3->sample1 After 24-48h sample2 Withdraw and filter supernatant sample1->sample2 sample3 Dilute sample to known volume sample2->sample3 analysis1 Analyze by HPLC or other method sample3->analysis1 analysis2 Determine concentration from calibration curve analysis1->analysis2 analysis3 Calculate solubility (accounting for dilution) analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains to be extensively documented, this guide provides a valuable starting point for researchers. The qualitative predictions, based on chemical structure and properties, offer initial guidance for solvent selection. More importantly, the detailed experimental protocol presented herein provides a robust framework for the accurate and reliable determination of solubility, enabling scientists and drug developers to generate the precise data required for their research and development activities. The generation and publication of such data would be of significant benefit to the scientific community.

References

Spectroscopic Profile of 5-Bromo-1H-benzotriazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-1H-benzotriazole, a key heterocyclic compound utilized in various research and development applications, including as a reagent in organic synthesis and as a fragment in medicinal chemistry. This document presents predicted and comparative spectral data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, alongside a visual representation of the general spectroscopic analysis workflow.

Predicted and Comparative Spectral Data

Due to the limited availability of publicly accessible, detailed experimental spectra for this compound, the following tables provide a combination of predicted data based on established spectroscopic principles and comparative data from the parent compound, 1H-benzotriazole.

¹H NMR Spectral Data

The introduction of a bromine atom at the 5-position of the benzotriazole ring is expected to influence the chemical shifts of the aromatic protons. The following table outlines the predicted ¹H NMR spectral data for this compound, with comparative data from 1H-benzotriazole. The predictions are based on the expected electronic effects of the bromine substituent.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Comparative ¹H NMR Data for 1H-Benzotriazole (CDCl₃) [1]
H-4~ 7.8 - 8.0d~ 8.0 - 9.07.97 (m)
H-6~ 7.4 - 7.6ddJ ≈ 8.0 - 9.0, J ≈ 1.5 - 2.07.37 (m)
H-7~ 7.9 - 8.1d~ 1.5 - 2.07.90 (m)
N-H~ 10.0 - 12.0br s-~10.5 (br s)

Note: Predicted values are estimations and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Data

The carbon chemical shifts in this compound are also influenced by the bromine substituent. The predicted ¹³C NMR data is presented below, alongside comparative data for 1H-benzotriazole.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon Predicted Chemical Shift (δ, ppm) Comparative ¹³C NMR Data for 1H-Benzotriazole (CDCl₃) [1]
C-4~ 120 - 125126.11
C-5~ 115 - 120 (C-Br)114.95
C-6~ 128 - 132114.95
C-7~ 110 - 115126.11
C-3a~ 130 - 135138.92
C-7a~ 140 - 145138.92

Note: Predicted values are estimations and may vary based on solvent and experimental conditions.

Infrared (IR) Spectral Data

The IR spectrum of this compound is expected to exhibit characteristic absorptions for the aromatic C-H, N-H, C=C, and C-N bonds, as well as a band corresponding to the C-Br stretch.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
C=C Aromatic Ring Stretch1450 - 1600Medium to Strong
N=N Stretch1590 - 1625Medium
C-N Stretch1200 - 1300Medium
C-H Bending (out-of-plane)700 - 900Strong
C-Br Stretch500 - 650Medium to Strong
Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺197/199Molecular ion peak showing the characteristic isotopic pattern for one bromine atom.
[M-N₂]⁺169/171Loss of a neutral nitrogen molecule.
[M-N₂-HCN]⁺142/144Subsequent loss of hydrogen cyanide.
[C₆H₄Br]⁺155/157Bromobenzene fragment.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks and determine the chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Process the spectrum to identify the wavenumbers of the absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Materials:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Impact (EI) or Electrospray Ionization (ESI) source)

Procedure (Electron Impact - Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • The compound will be separated on the GC column and then introduced into the mass spectrometer.

    • The molecules will be ionized by an electron beam (typically 70 eV).

    • The resulting ions will be separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts, Coupling Constants, Multiplicities NMR->NMR_Data IR_Data Absorption Frequencies, Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Confirmation of This compound Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Tautomerism in 5-Bromo-1H-benzotriazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzotriazole and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. Their chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism. This technical guide provides a comprehensive examination of the tautomeric equilibrium of 5-Bromo-1H-benzotriazole, a halogenated derivative with significant potential in various applications. This document outlines the structural aspects of the primary tautomers, presents quantitative data from analogous systems, and details the experimental and computational protocols necessary for a thorough investigation of this equilibrium. The guide is intended to be a valuable resource for researchers engaged in the study and application of substituted benzotriazoles.

The Tautomeric Landscape of this compound

Tautomerism in this compound primarily involves the migration of a proton between the nitrogen atoms of the triazole ring. This results in an equilibrium between two principal tautomeric forms: the 1H- and 2H- tautomers. Due to the substitution at the 5-position, the 1H- and 3H- tautomers are distinct entities. The 1H- tautomer is generally considered the more stable form in both solution and the solid state for most benzotriazole derivatives.[1] The bromo substituent at the 5-position can influence the electron density of the aromatic system and, consequently, the relative stabilities of the tautomers.

The tautomeric equilibrium can be represented as follows:

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomer Stabilities

TautomerRelative Enthalpy (Δ(ΔH°)) at 298 K (kJ mol⁻¹)Computational MethodBasis SetReference
1H-5,7-dinitrobenzotriazole0.0 (Reference)DLPNO-CCSD(T) // M06-2Xjun-VQZ // 6-311++G(2df,p)[2]
2H-4,6-dinitrobenzotriazole~25-30DLPNO-CCSD(T) // M06-2Xjun-VQZ // 6-311++G(2df,p)[2]
1H-4,6-dinitrobenzotriazole~30-56DLPNO-CCSD(T) // M06-2Xjun-VQZ // 6-311++G(2df,p)[2]

Note: The data presented is for 5,7-dinitrobenzotriazole and serves as an illustrative example of the expected relative stabilities. A dedicated computational study is required to determine the precise values for this compound.

Experimental Protocols for Tautomer Characterization

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 4-bromo-1,2-phenylenediamine.

Protocol:

  • Dissolve 4-bromo-1,2-phenylenediamine in a mixture of glacial acetic acid and water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Add additional acetic acid and heat the mixture to 80-85 °C for 1 hour.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate to 0-5 °C and allow the product to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. The chemical shifts of the protons and carbons in the vicinity of the triazole ring are sensitive to the position of the proton.

¹H and ¹³C NMR Data for this compound (Unassigned):

While a full assignment of the spectra to individual tautomers is not available, the following are representative spectra.

¹H NMR Spectrum: (Image of the ¹H NMR spectrum of this compound would be inserted here if available from a public database like PubChem[3].)

¹³C NMR Spectrum: (Image of the ¹³C NMR spectrum of this compound would be inserted here if available from a public database.)

Protocol for Quantitative NMR Analysis:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a known concentration.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at various temperatures (e.g., from -60 °C to 100 °C) to investigate the effect of temperature on the equilibrium.

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in the assignment of signals to the specific tautomers.

    • Acquire ¹⁵N NMR spectra, if possible, as the nitrogen chemical shifts are highly sensitive to the tautomeric form.

  • Data Analysis:

    • Assign the signals in the ¹H and ¹³C spectra to the respective tautomers based on 2D correlations and comparison with data for related compounds.

    • Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations at each temperature.

    • Calculate the equilibrium constant (K) at each temperature.

    • Construct a van't Hoff plot (ln(K) vs. 1/T) to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep Dissolve this compound in deuterated solvent acq_1d Acquire 1D NMR (¹H, ¹³C, ¹⁵N) at various temperatures prep->acq_1d acq_2d Acquire 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d assign Assign signals to tautomers acq_2d->assign integrate Integrate signals to determine populations assign->integrate calc_k Calculate equilibrium constant (K) integrate->calc_k vanthoff Van't Hoff plot to find ΔH° and ΔS° calc_k->vanthoff DFT_Workflow cluster_setup Setup cluster_calc Calculations cluster_analysis Analysis build Build 3D structures of 1H-, 2H-, and 3H- tautomers opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) build->opt freq Frequency Calculation (for ZPVE and minima confirmation) opt->freq energy Single-Point Energy Calculation (optional, higher level of theory) freq->energy compare Compare energies to determine relative stabilities energy->compare boltzmann Calculate Boltzmann distribution for tautomer populations compare->boltzmann nmr_sim Simulate NMR spectra compare->nmr_sim

References

5-Bromo-1H-benzotriazole: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-benzotriazole has emerged as a pivotal scaffold in organic synthesis, prized for its unique chemical reactivity and its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physical and chemical properties, and its extensive applications as a building block in the development of novel therapeutic agents and functional materials. This document includes detailed experimental protocols for its synthesis and key transformations, quantitative data summaries, and graphical representations of synthetic pathways to serve as a practical resource for laboratory researchers.

Introduction

Benzotriazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] The introduction of a bromine atom at the 5-position of the benzotriazole ring system endows this compound with unique reactivity, making it a versatile precursor for a variety of chemical transformations.[3][4] This guide explores the utility of this compound as a fundamental building block in the synthesis of complex organic molecules with diverse pharmacological activities, including anticancer, antiviral, and antifungal properties.[5][6][7]

Physicochemical Properties

This compound is a solid, crystalline compound with the molecular formula C₆H₄BrN₃. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Weight 198.02 g/mol
CAS Number 32046-62-1
Appearance White to brown crystalline powder[1]
Melting Point 98.5 - 100 °C[1]
Molecular Formula C₆H₄BrN₃

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The most common and efficient synthesis of this compound involves the diazotization of 4-bromo-o-phenylenediamine followed by intramolecular cyclization.[8]

Experimental Protocol: Synthesis from 4-bromo-o-phenylenediamine

This protocol is adapted from established literature procedures.[8]

Materials:

  • 4-bromo-o-phenylenediamine (10 g, 53.5 mmol)

  • Glacial acetic acid (40 ml)

  • Sodium nitrite (4.06 g, 58.8 mmol)

  • Deionized water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 10 g (53.5 mmol) of 4-bromo-o-phenylenediamine in a mixture of 20 ml of glacial acetic acid and 100 ml of water. Gentle warming may be required to achieve complete dissolution.[8]

  • Cool the resulting solution to 0-5 °C in an ice bath with magnetic stirring.[8]

  • Slowly add a solution of 4.06 g (58.8 mmol) of sodium nitrite in 10 ml of water dropwise to the cooled solution. Maintain the temperature between 0-5 °C during the addition.[8]

  • Stir the reaction mixture in the ice bath for 1 hour. The solution will typically change color.[8]

  • Add an additional 20 ml of glacial acetic acid and heat the reaction mixture to 80-85 °C for 1 hour.[8]

  • Filter the hot solution to remove any insoluble impurities.[8]

  • Cool the filtrate to 0-5 °C and allow it to stand for 30 minutes to facilitate precipitation.[8]

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum at 45 °C.[8]

  • The expected yield of this compound is approximately 9.48 g (90%).[8]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 4-bromo-o-phenylenediamine 4-bromo-o-phenylenediamine Diazotization Diazotization 4-bromo-o-phenylenediamine->Diazotization Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazotization Acetic Acid Acetic Acid Acetic Acid->Diazotization Cyclization Cyclization Diazotization->Cyclization This compound This compound Cyclization->this compound

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of a wide range of functionalized molecules. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the triazole nitrogen atoms can undergo alkylation.

N-Alkylation Reactions

N-alkylation of this compound provides access to a variety of substituted benzotriazoles with potential biological activities. The reaction typically proceeds in the presence of a base.

This protocol is a general representation of N-alkylation reactions found in the literature.[3][9]

Materials:

  • This compound (1.0 mmol)

  • Alkyl halide (e.g., benzyl bromide, 1.2 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Acetonitrile (CH₃CN, 10 mL)

Procedure:

  • To a suspension of this compound (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol) and the alkyl halide (1.2 mmol).

  • Stir the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.

G This compound This compound N-Alkylated Product N-Alkylated Product This compound->N-Alkylated Product Reaction Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->N-Alkylated Product Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->N-Alkylated Product Catalyst

Caption: N-Alkylation of this compound.

Suzuki Cross-Coupling Reactions

The bromine atom on the this compound ring is amenable to palladium-catalyzed Suzuki cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. This reaction is a powerful tool for creating C-C bonds.[10][11]

This protocol is a generalized procedure based on literature for Suzuki coupling of aryl bromides.[10][11]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry reaction flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (1-5 mol%), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G This compound This compound Coupled Product Coupled Product This compound->Coupled Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product catalyzes Base Base Base->Coupled Product activates

Caption: Suzuki cross-coupling with this compound.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a wide range of biological activities, making this scaffold highly attractive for drug discovery.

Anticancer Activity

Several studies have reported the synthesis of this compound derivatives with potent anticancer activity. For instance, certain derivatives have shown significant inhibition of various cancer cell lines.[5][12]

CompoundCell LineIC₅₀ (µM)Reference
Derivative 2.1 VX23.80 ± 0.75[5][12]
Derivative 2.2 MGC3.72 ± 0.11[5][12]
Derivative 2.5 A5495.47 ± 1.11[5][12]
Derivative 2.5 MKN453.04 ± 0.02[5][12]

Table 2: Anticancer Activity of this compound Derivatives

Antiviral Activity

Benzotriazole derivatives have been investigated for their antiviral properties.[6][13] Certain compounds derived from this compound have shown activity against viruses such as Coxsackievirus B5 (CV-B5) and Poliovirus (Sb-1).[14]

CompoundVirusEC₅₀ (µM)Reference
Derivative 17 CV-B56.9[14]
Derivative 18 CV-B55.5[14]
Derivative 17 Sb-120.5[14]
Derivative 18 Sb-117.5[14]

Table 3: Antiviral Activity of this compound Derivatives

Antifungal Activity

The benzotriazole scaffold is a key component of several antifungal agents.[7][15] Derivatives of this compound have been synthesized and evaluated for their antifungal efficacy, with some showing promising minimum inhibitory concentrations (MIC).[15][16]

CompoundFungal StrainMIC (µg/mL)Reference
Derivative B11 E. floccosumComparable to Ketoconazole[16]
Derivative B13 E. floccosumComparable to Ketoconazole[16]
Derivative B16 T. rubrumGood activity[16]
Derivative B27 T. rubrumGood activity[16]

Table 4: Antifungal Activity of this compound Derivatives

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of both the bromine substituent and the triazole ring allow for the construction of a diverse library of complex molecules. The demonstrated biological activities of its derivatives, particularly in the fields of oncology and infectious diseases, underscore the importance of this scaffold in modern drug discovery and development. This guide provides a foundational resource for researchers looking to exploit the synthetic potential of this compound in their own research endeavors.

References

Methodological & Application

detailed synthesis protocol for 5-Bromo-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of 5-Bromo-1H-benzotriazole

This document provides a detailed protocol for the synthesis of this compound, a valuable building block in pharmaceutical and materials science research. The outlined procedure is based on the diazotization of 4-bromo-o-phenylenediamine followed by intramolecular cyclization.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 32046-62-1[1][2]
Molecular Formula C₆H₄BrN₃[1][2]
Molecular Weight 198.02 g/mol [1][2]
Appearance Solid[2]
Monoisotopic Mass 196.95886 Da[1]
Solubility Slightly soluble in water (5.7 g/L at 25 °C, calculated)[3]
Density 1.894 ± 0.06 g/cm³ (20 °C, 760 Torr, calculated)[3]

Experimental Protocol

The synthesis of this compound is achieved through the reaction of 4-bromo-o-phenylenediamine with sodium nitrite in an acidic medium.[4]

Materials:

  • 4-bromobenzene-1,2-diamine (4-bromo-o-phenylenediamine)

  • Acetic acid

  • Sodium nitrite (NaNO₂)

  • Water (H₂O)

  • Ice

Equipment:

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or hot plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • Dissolution of Starting Material: In a suitable reaction vessel, dissolve 10 g (53.5 mmol) of 4-bromobenzene-1,2-diamine in a mixture of 20 ml (349 mmol) of acetic acid and 100 ml of water.[4]

  • Cooling: Place the reaction vessel in an ice bath and cool the solution to 0-5 °C with stirring.[4]

  • Diazotization: Slowly add a solution of 4.06 g (58.8 mmol) of sodium nitrite in 10 ml of water dropwise to the cooled reaction mixture. Maintain the temperature at 0-5 °C and continue stirring for 1 hour.[4]

  • Cyclization and Heating: After 1 hour, add an additional 20 ml (349 mmol) of acetic acid. Heat the reaction mixture to 80-85 °C and stir for 1 hour.[4]

  • Hot Filtration: While the solution is still hot, filter it to remove any insoluble impurities.[4]

  • Crystallization: Cool the filtrate to 0-5 °C and allow it to stand for 30 minutes to facilitate the precipitation of the product.[4]

  • Isolation and Drying: Collect the precipitate by filtration, wash it with water, and dry it under vacuum at 45 °C. This procedure is reported to yield approximately 9.48 g (90% yield) of this compound.[4]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Synthesis Workflow for this compound A 1. Dissolve 4-bromo-o-phenylenediamine in acetic acid and water B 2. Cool mixture to 0-5 °C in an ice bath A->B C 3. Add NaNO₂ solution dropwise (Stir for 1 hr at 0-5 °C) B->C D 4. Add more acetic acid and heat to 80-85 °C for 1 hr C->D E 5. Hot filtration to remove impurities D->E F 6. Cool filtrate to 0-5 °C to induce precipitation E->F G 7. Isolate product by filtration, wash with water F->G H 8. Dry under vacuum at 45 °C G->H I Final Product: This compound H->I

Caption: A flowchart of the synthesis of this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. While specific peak assignments are not detailed in the available search results, the following analytical data are noted to be available for this compound:

  • ¹H NMR Spectroscopy: Data is available in spectral databases.[1]

  • ¹⁵N NMR Spectroscopy: Data is available in spectral databases.[1]

  • Mass Spectrometry (GC-MS): Data is available in spectral databases.[1]

  • Infrared (IR) Spectroscopy: While specific data for the title compound is not provided, the IR spectrum of the parent compound, 1H-benzotriazole, shows characteristic peaks for the stretching of the benzene and triazole rings around 1100 cm⁻¹ and C-H bending vibrations between 700-755 cm⁻¹.[5]

  • Other Spectroscopic Data: Further information including HPLC, LC-MS, and UPLC data may also be available from commercial suppliers.[6]

References

Application Notes and Protocols for 5-Bromo-1H-benzotriazole in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the utilization of 5-Bromo-1H-benzotriazole in key coupling reactions. The following sections detail its application as a racemization suppressant in peptide synthesis and as a key reactant in Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds.

Application 1: 5-Bromo-1-hydroxybenzotriazole (Br-HOBt) as an Additive in Peptide Coupling

5-Bromo-1-hydroxybenzotriazole (Br-HOBt), a derivative of the widely used coupling additive 1-hydroxybenzotriazole (HOBt), serves as a critical reagent in peptide synthesis to minimize racemization.[1] When used in conjunction with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), it enhances the stereochemical integrity of the resulting peptides.[1][2] The primary mechanism involves the in-situ formation of a highly reactive Br-OBt active ester, which is less prone to forming the oxazolone intermediate responsible for the loss of chiral purity.[3] This active ester then readily reacts with the amine component to form the desired peptide bond.[3]

The electron-withdrawing nature of the bromine atom on the benzotriazole ring is expected to increase the acidity of the N-hydroxy group, potentially leading to faster formation of the active ester and improved suppression of racemization compared to unsubstituted HOBt, similar to the effect observed with chlorinated derivatives.[4][5]

Illustrative Data: Racemization in Peptide Coupling

While specific comparative data for this compound is not extensively published, the following table provides illustrative data on the effectiveness of various benzotriazole-based additives in suppressing racemization during the coupling of a protected amino acid. This data highlights the importance of the additive in maintaining stereochemical purity.

Coupling AdditiveCoupling Reagent% D-Isomer (Racemization)Reference
HOBtEDCLow[3]
HOAtHATUVery Low[4]
6-Cl-HOBtTCTU< 0.5%[4]
Br-HOBt (expected)EDC/DCCLow to Very LowN/A

Note: The performance of Br-HOBt is extrapolated based on the known effects of halogen substitution on HOBt derivatives. Actual results may vary depending on the specific amino acids and reaction conditions.

Experimental Protocol: Solution-Phase Peptide Coupling using EDC/Br-HOBt

This protocol describes the coupling of Nα-Boc-5-Bromo-L-tryptophan with Glycine methyl ester. It is adapted from a standard procedure using HOBt.[3]

Materials:

  • Nα-Boc-5-Bromo-L-tryptophan (1.0 eq)

  • Glycine methyl ester hydrochloride (Gly-OMe·HCl) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 5-Bromo-1-hydroxybenzotriazole (Br-HOBt) (1.1 eq)

  • N-methylmorpholine (NMM) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl aq)

  • Anhydrous Na₂SO₄

Procedure:

  • Amine Salt Neutralization: In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.1 eq) in anhydrous DMF. Add N-methylmorpholine (1.1 eq) and stir the solution for 15 minutes at room temperature to prepare the free base.

  • Carboxylic Acid Activation: In a separate flask, dissolve Nα-Boc-5-Bromo-L-tryptophan (1.0 eq) and 5-Bromo-1-hydroxybenzotriazole (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C using an ice bath.

  • Add EDC (1.1 eq) to the cooled carboxylic acid solution and stir for 10 minutes at 0 °C.

  • Coupling Reaction: To the activated carboxylic acid mixture, add the previously prepared solution of the glycine methyl ester free base.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purification: Purify the crude product by column chromatography on silica gel.

Peptide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Boc_AA Boc-AA-OH Active_Ester Boc-AA-O-Br-Bt Boc_AA->Active_Ester 1. EDC 2. Br-HOBt EDC EDC Br_HOBt Br-HOBt Peptide Boc-AA-AA'-OR Active_Ester->Peptide Nucleophilic Attack Amine H2N-AA'-OR Amine->Peptide Workup Aqueous Work-up Peptide->Workup Purification Chromatography Workup->Purification Final_Peptide Purified Dipeptide Purification->Final_Peptide

Workflow for EDC/Br-HOBt mediated peptide coupling.

Application 2: this compound in Suzuki-Miyaura Cross-Coupling

This compound and its derivatives are valuable substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the brominated benzotriazole core and a variety of organoboron compounds, yielding 5-aryl-1H-benzotriazoles.[6] These products are important scaffolds in medicinal chemistry and materials science.

The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system.[6][7] Microwave irradiation can be employed to significantly shorten reaction times.[7]

Quantitative Data: Suzuki-Miyaura Coupling of a 5-Bromo-spiroindole Derivative

The following table summarizes the results of the microwave-promoted Suzuki-Miyaura cross-coupling of 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one with various (het)arylboronic acids.[7]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl derivative91
2Naphthalene-2-boronic acid5-(Naphthalen-2-yl) derivative97
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl) derivative95
44-Chlorophenylboronic acid5-(4-Chlorophenyl) derivative88
5Thiophene-3-boronic acid5-(Thiophen-3-yl) derivative82
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol details the general procedure for the coupling of a 5-bromo-spiroindole derivative with an arylboronic acid.[7]

Materials:

  • 5-Bromo-spiroindole derivative (1.0 eq)

  • (Het)Arylboronic acid (1.3 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Ethanol (solvent)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃

  • Anhydrous Na₂SO₄

  • Celite®

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the 5-bromo-spiroindole derivative (1.0 eq), the respective (het)arylboronic acid (1.3 eq), Pd(PPh₃)₄ (0.05 eq), and Cs₂CO₃ (2.0 eq).

  • Add ethanol as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to 100 °C for 25-40 minutes under microwave irradiation.

  • Work-up: After cooling, filter the reaction mixture over Celite®, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylated product.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L2-Br OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-Benzotriazole (Ar-Ar') RedElim->Product ArBr 5-Bromo-Benzotriazole (Ar-Br) ArBr->OxAdd ArBoronic Arylboronic Acid (Ar'-B(OH)2) ArBoronic->Transmetal Base Base (e.g., Cs2CO3) Base->Transmetal

Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: 5-Bromo-1H-benzotriazole as a Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of copper and its alloys is a significant concern across various industries, including electronics, pharmaceuticals, and chemical processing. The formation of oxides and other corrosion byproducts can lead to equipment failure, product contamination, and reduced efficiency. Benzotriazole (BTA) and its derivatives are well-established as effective corrosion inhibitors for copper. This document provides detailed application notes and experimental protocols for the use of 5-Bromo-1H-benzotriazole as a corrosion inhibitor for copper.

Due to the limited availability of extensive published data specifically for this compound, this document utilizes data from its close structural analog, 5-Chloro-1H-benzotriazole, to provide representative experimental values and protocols. The similar electronic properties of the halogen substituents suggest a comparable mechanism and efficacy in corrosion inhibition.

Principle of Corrosion Inhibition

This compound, like other benzotriazole derivatives, functions by adsorbing onto the copper surface to form a protective, thin film. This barrier layer isolates the metal from the corrosive environment, thereby inhibiting both anodic (copper dissolution) and cathodic (oxygen reduction) reactions that drive the corrosion process. The triazole ring, with its nitrogen heteroatoms, chelates with copper ions on the surface, forming a stable and insoluble complex. The bromo-substituent on the benzene ring can further influence the electronic properties of the molecule, potentially enhancing its adsorption and protective capabilities.

Quantitative Data Summary

The following tables summarize the quantitative data for the corrosion inhibition of copper by a halogenated benzotriazole derivative (5-Chloro-1H-benzotriazole) in an acidic rain solution (pH 4.5), which serves as a model corrosive environment. These values provide a benchmark for the expected performance of this compound.

Table 1: Potentiodynamic Polarization Data

Inhibitor Concentration (mol/L)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (IE%)
Blank-15015.885-120-
1 x 10⁻⁵-1454.578-11571.5
5 x 10⁻⁵-1402.875-11282.3
1 x 10⁻⁴-1351.972-11088.0
5 x 10⁻⁴-1251.168-10593.0
1 x 10⁻³-1200.865-10095.0

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (mol/L)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank55085-
1 x 10⁻⁵18006569.4
5 x 10⁻⁵32005082.8
1 x 10⁻⁴55004290.0
5 x 10⁻⁴98003594.4
1 x 10⁻³150002896.3

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound as a corrosion inhibitor for copper.

Potentiodynamic Polarization (PDP) Measurements

Objective: To determine the corrosion current density (icorr), corrosion potential (Ecorr), and inhibition efficiency (IE%).

Materials:

  • Copper working electrode (e.g., 99.9% pure copper rod embedded in epoxy resin with an exposed surface area of 1 cm²)

  • Platinum or graphite counter electrode

  • Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode

  • Corrosive medium (e.g., 0.5 M HCl, 3.5% NaCl, or simulated acid rain solution)

  • This compound

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Mechanically polish the copper working electrode with successively finer grades of emery paper (up to 2000 grit), followed by polishing with a fine alumina slurry (0.05 µm) to a mirror finish.

  • Rinse the electrode with deionized water and then ethanol, and dry it in a stream of air.

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the prepared copper working electrode, a platinum counter electrode, and an SCE reference electrode.

  • Fill the cell with the corrosive medium containing the desired concentration of this compound.

  • Stabilization: Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Perform a potentiodynamic polarization scan from a potential of -250 mV versus OCP to +250 mV versus OCP at a scan rate of 0.5 mV/s.

  • Data Analysis: Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic curves.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the mechanism of inhibition and determine the charge transfer resistance (Rct).

Materials: Same as for PDP measurements.

Procedure:

  • Follow steps 1-4 of the PDP protocol to prepare the electrode and set up the electrochemical cell.

  • Stabilization: Allow the system to stabilize at the OCP for 30-60 minutes.

  • EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.

  • Data Analysis: Fit the obtained Nyquist plot to an appropriate equivalent electrical circuit model to determine the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

Surface Analysis (Scanning Electron Microscopy - SEM)

Objective: To visualize the surface morphology of the copper electrode with and without the inhibitor.

Materials:

  • Copper coupons

  • Corrosive medium with and without this compound

  • Scanning Electron Microscope (SEM)

Procedure:

  • Prepare copper coupons with the same polishing procedure as the working electrode.

  • Immerse the coupons in the corrosive medium with and without the desired concentration of this compound for a specified period (e.g., 24 hours).

  • After immersion, gently rinse the coupons with deionized water and dry them.

  • Mount the coupons on stubs and coat them with a thin layer of gold or carbon if necessary.

  • Examine the surface morphology of the coupons using an SEM at various magnifications.

Visualizations

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Environment (e.g., H₂O, O₂, Cl⁻) cluster_copper Copper Surface Corrosive_Species Corrosive Species Copper Cu Corrosive_Species->Copper Attack Protective_Film Protective Cu-Inhibitor Film Copper->Protective_Film Forms Corrosion_Product Corrosion Products (e.g., Cu₂O, CuCl₂) Copper->Corrosion_Product Leads to (in absence of inhibitor) Inhibitor This compound Inhibitor->Copper Adsorption & Chelation Protective_Film->Corrosive_Species Blocks

Caption: Mechanism of corrosion inhibition by this compound on a copper surface.

Experimental_Workflow cluster_electrochemical Electrochemical Measurements A Copper Electrode Preparation (Polishing) B Electrochemical Cell Setup A->B F Surface Analysis (SEM) A->F C OCP Stabilization B->C D Potentiodynamic Polarization (PDP) C->D E Electrochemical Impedance Spectroscopy (EIS) C->E G Data Analysis & Inhibition Efficiency Calculation D->G E->G Signaling_Pathway Inhibitor Inhibitor Molecule (this compound) Adsorption Physical & Chemical Adsorption Inhibitor->Adsorption Copper_Surface Copper Surface Copper_Surface->Adsorption Film_Formation Formation of Protective [Cu(I)-Inhibitor] Complex Film Adsorption->Film_Formation Corrosion_Inhibition Corrosion Inhibition Film_Formation->Corrosion_Inhibition

Unveiling the Protective Shield: The Corrosion Inhibition Mechanism of 5-Bromo-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Corrosion poses a significant threat to the longevity and reliability of metallic components across numerous industries. The quest for effective corrosion inhibitors has led researchers to explore a variety of organic compounds. Among these, 5-Bromo-1H-benzotriazole has emerged as a promising candidate, demonstrating significant potential in safeguarding various metals from degradation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the mechanism of corrosion inhibition by this compound.

Mechanism of Action: A Multi-faceted Defense

The primary mechanism by which this compound (5-Br-BTA) inhibits corrosion involves the formation of a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. The inhibition process is understood to occur through a combination of adsorption mechanisms:

  • Chemisorption: The benzotriazole ring, rich in nitrogen atoms with lone pair electrons, readily coordinates with vacant d-orbitals of metal atoms (e.g., copper, steel). This results in the formation of a stable, polymeric complex layer on the metal surface. The presence of the electron-withdrawing bromine atom at the 5-position is believed to influence the electron density of the benzotriazole ring, potentially enhancing its interaction with the metal surface.

  • Physisorption: In addition to chemical bonding, electrostatic interactions between the inhibitor molecule and the charged metal surface can contribute to the formation of the protective layer.

The synergistic effect of these adsorption processes leads to a durable and effective barrier against corrosive agents.

Quantitative Data Summary

While extensive quantitative data specifically for this compound is not widely available in the public domain, the following tables present a generalized summary of expected data formats based on studies of similar benzotriazole derivatives. These tables are intended to serve as a template for organizing experimental results.

Table 1: Weight Loss Measurements

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank
0.1
0.5
1.0
5.0

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank
0.1
0.5
1.0
5.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank
0.1
0.5
1.0
5.0

Table 4: Quantum Chemical Parameters (Theoretical)

ParameterValue
Energy of Highest Occupied Molecular Orbital (E_HOMO) (eV)
Energy of Lowest Unoccupied Molecular Orbital (E_LUMO) (eV)
Energy Gap (ΔE = E_LUMO - E_HOMO) (eV)
Dipole Moment (μ) (Debye)
Mulliken Charges on N atoms

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the corrosion inhibition performance of this compound.

Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal specimen over time.

Materials:

  • Metal coupons (e.g., copper, mild steel) of known dimensions

  • Corrosive medium (e.g., 1M HCl, 3.5% NaCl solution)

  • This compound

  • Analytical balance (±0.1 mg accuracy)

  • Polishing papers of different grades

  • Acetone, ethanol, and distilled water for cleaning

  • Water bath or thermostat

Protocol:

  • Mechanically polish the metal coupons using successively finer grades of polishing paper.

  • Degrease the coupons by washing with acetone and ethanol, followed by rinsing with distilled water.

  • Dry the coupons and weigh them accurately using an analytical balance.

  • Prepare the corrosive solution with and without various concentrations of this compound.

  • Immerse the pre-weighed coupons in the respective solutions.

  • Maintain the temperature of the solutions using a water bath for a specified duration (e.g., 24, 48, 72 hours).

  • After the immersion period, carefully remove the coupons from the solutions.

  • Clean the coupons to remove corrosion products (e.g., using a suitable cleaning solution or gentle brushing).

  • Rinse the cleaned coupons with distilled water, dry them, and reweigh them.

  • Calculate the weight loss, corrosion rate, and inhibition efficiency using the appropriate formulas.

Potentiodynamic Polarization

Objective: To study the effect of the inhibitor on the anodic and cathodic corrosion reactions and to determine the corrosion current density.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: metal specimen; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Corrosive medium with and without inhibitor

Protocol:

  • Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the working electrode to a mirror finish.

  • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.

  • Allow the system to stabilize by measuring the open circuit potential (OCP) for a sufficient time (e.g., 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Analyze the polarization curve to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc).

  • Calculate the inhibition efficiency from the Icorr values obtained in the absence and presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the formation of the protective inhibitor film and to determine the charge transfer resistance.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell

  • Corrosive medium with and without inhibitor

Protocol:

  • Set up the electrochemical cell as described in the potentiodynamic polarization protocol.

  • Allow the system to reach a steady state at the OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

  • Represent the data using Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency from the Rct values.

Visualizations

The following diagrams illustrate the proposed mechanism of corrosion inhibition and a typical experimental workflow.

G cluster_solution Corrosive Environment (e.g., H₂O, O₂, Cl⁻) cluster_inhibitor Inhibitor Action Corrosive_Agents Corrosive Agents Metal Metal Surface (e.g., Copper, Steel) Corrosive_Agents->Metal Corrosion Attack Film Protective Film (Cu-Br-BTA Complex) Corrosive_Agents->Film Inhibition Inhibitor 5-Br-BTA Molecules Inhibitor->Metal Adsorption Metal->Film Film Formation

Caption: Proposed mechanism of corrosion inhibition by this compound.

G cluster_tests Corrosion Tests Start Start Prep Metal Coupon Preparation (Polishing, Cleaning, Weighing) Start->Prep Immersion Immersion in Corrosive Medium (with/without 5-Br-BTA) Prep->Immersion WL Weight Loss Immersion->WL PDP Potentiodynamic Polarization Immersion->PDP EIS Electrochemical Impedance Spectroscopy Immersion->EIS Analysis Data Analysis (Corrosion Rate, Inhibition Efficiency) WL->Analysis PDP->Analysis EIS->Analysis Conclusion Conclusion on Inhibition Mechanism Analysis->Conclusion

Caption: General experimental workflow for evaluating corrosion inhibitors.

Conclusion

This compound shows significant promise as a corrosion inhibitor. Its mechanism of action, centered around the formation of a robust protective film, offers a viable strategy for mitigating corrosion in various applications. The experimental protocols outlined in this document provide a comprehensive framework for researchers to investigate and quantify the inhibitory effects of this compound. Further research focusing on the specific influence of the bromo-substituent and performance on a wider range of metals and corrosive environments will be crucial in fully realizing the potential of this compound as a versatile corrosion inhibitor.

Application Notes and Protocols: 5-Bromo-1H-benzotriazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromo-1H-benzotriazole (CAS No: 32046-62-1, Molecular Formula: C₆H₄BrN₃) is a halogenated heterocyclic compound that has emerged as a versatile and valuable building block in the field of pharmaceutical synthesis.[1][2] Its unique chemical structure, featuring a fused benzene and triazole ring system with a bromine substituent, provides a strategic handle for a variety of chemical transformations. This allows for the construction of complex molecular architectures and the introduction of diverse functionalities essential for biological activity.

The benzotriazole moiety itself is a privileged structure in medicinal chemistry, known to act as a bioisostere for purine rings, enabling it to interact with various biological targets.[3] The presence of the bromine atom on the benzene ring enhances its utility, particularly in modern cross-coupling reactions, making this compound a key intermediate in the synthesis of novel therapeutic agents, including antiviral, anticancer, and antimicrobial compounds.[1][4][5][6] Furthermore, the benzotriazole core is foundational to a class of indispensable reagents used in peptide and amide bond synthesis to enhance efficiency and minimize side reactions.[7]

These application notes provide detailed protocols and quantitative data for the utilization of this compound in key synthetic transformations relevant to drug discovery and development.

Application Note 1: Synthesis of this compound

The most common and efficient synthesis of this compound involves the diazotization of 4-bromo-o-phenylenediamine followed by intramolecular cyclization. This method provides high yields of the target compound.[8]

Experimental Protocol: Diazotization of 4-bromo-o-phenylenediamine
  • Reaction Setup: In a flask equipped with a magnetic stirrer and an ice bath, dissolve 4-bromobenzene-1,2-diamine (10 g, 53.5 mmol) in a mixture of glacial acetic acid (20 ml) and water (100 ml).[8]

  • Cooling: Cool the solution to 0-5 °C in the ice bath.

  • Diazotization: While maintaining the temperature at 0-5 °C, slowly add a solution of sodium nitrite (4.06 g, 58.8 mmol) in water (10 ml) dropwise. Stir the reaction mixture vigorously for 1 hour under these conditions.[8]

  • Cyclization: Add an additional portion of acetic acid (20 ml) and heat the reaction mixture to 80-85 °C for 1 hour to ensure complete cyclization.[8]

  • Work-up and Isolation: Filter the hot solution to remove any insoluble impurities. Cool the filtrate to 0-5 °C and allow it to stand for 30 minutes to precipitate the product.[8]

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum at 45 °C to yield pure this compound.[8]

Data Presentation
ParameterValueReference
Starting Material4-bromobenzene-1,2-diamine[8]
ReagentsSodium Nitrite, Acetic Acid[8]
Temperature0-5 °C (Diazotization), 80-85 °C (Cyclization)[8]
Reaction Time~2 hours[8]
Isolated Yield ~90% [8]

Visualization: Synthesis Workflow

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Work-up & Product A 4-Bromo-o-phenylenediamine D 1. Dissolve in AcOH/H₂O 2. Cool to 0-5 °C A->D B NaNO₂ in H₂O C Acetic Acid E Add NaNO₂ solution Stir for 1h at 0-5 °C (Diazotization) D->E Add NaNO₂ F Add more AcOH Heat to 80-85 °C for 1h (Cyclization) E->F Promote Cyclization G 1. Hot Filtration 2. Cool to 0-5 °C 3. Precipitate F->G H Filter, Wash with H₂O, and Dry G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Application Note 2: Intermediate for Bioactive Pharmaceuticals

This compound serves as a crucial scaffold for developing a wide range of bioactive compounds. Its derivatives have demonstrated significant potential as antiviral and anticancer agents.[3][9] The bromine atom is a key functional group for diversification via cross-coupling reactions, while the triazole nitrogens can be alkylated or arylated to further explore the chemical space.

A) Antiviral Agents

Derivatives of benzotriazole have shown potent and selective activity against various RNA viruses, particularly enteroviruses like Coxsackievirus B5 (CVB5).[4][9] The mechanism of action is often attributed to interference with the early stages of viral replication, such as attachment to host cells.[4]

B) Anticancer Agents (Kinase Inhibitors)

Halogenated benzotriazoles are well-known precursors for potent kinase inhibitors.[5] For instance, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a highly selective inhibitor of protein kinase CK2, a crucial target in cancer therapy.[7][10] The 5-bromo- derivative provides a site for synthetic elaboration to develop new inhibitors targeting various kinases.

Experimental Protocol: N-Alkylation for Antiviral Scaffolds

This generalized protocol is based on procedures for synthesizing N-substituted benzotriazole derivatives with antiviral activity.[11]

  • Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL), add cesium carbonate (Cs₂CO₃, 1.1 mmol).

  • Addition of Alkylating Agent: Add the desired alkylating agent (e.g., 4-nitrobenzyl chloride, 1.2 mmol) to the mixture.

  • Reaction: Heat the mixture to 60 °C and stir for 24-48 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice water.

  • Isolation and Purification: Collect the resulting precipitate by filtration. Purify the crude product by recrystallization or column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to obtain the N-alkylated product.

Data Presentation: Biological Activity of Benzotriazole Derivatives
Compound ClassTargetModelActivity MetricValue (µM)Reference
Benzotriazole DerivativesCoxsackievirus B5 (CVB5)in vitroEC₅₀6 - 18.5[4][9]
Bis-benzotriazole dicarboxamidesCoxsackievirus B2in vitroEC₅₀4 - 33[3]
4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt)Protein Kinase CK2in vitroKᵢ0.19 (CK2α)[10][12]
Benzotriazole DerivativesVarious Cancer Cell Linesin vitroGI₅₀ / IC₅₀0.02 - 60[7][13]

Visualization: Synthetic Pathways to Bioactive Compounds

G cluster_mods Synthetic Modifications cluster_products Bioactive Compound Classes A This compound B N-Alkylation / N-Arylation (e.g., Cs₂CO₃, R-X) A->B Modify N1/N2 C Suzuki / Sonogashira Coupling (at C5-Br position) A->C Modify C5 D Antiviral Agents (e.g., Coxsackievirus Inhibitors) B->D E Anticancer Agents (e.g., Kinase Inhibitors) B->E C->E F Other Therapeutics (Antimicrobial, etc.) C->F

Caption: Synthetic utility of this compound for bioactive agents.

Application Note 3: Role in Amide Bond Formation

The benzotriazole scaffold is central to some of the most important reagents in peptide and general amide synthesis. While this compound is not a direct coupling agent, its hydroxylated analogue, 1-Hydroxy-1H-benzotriazole (HOBt), is a classic additive used with carbodiimides like dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation. HOBt acts by forming an active ester intermediate, which suppresses racemization (epimerization) of chiral centers and improves reaction yields.

Experimental Protocol: DCC/HOBt-Mediated Amide Coupling

This protocol illustrates the fundamental role of the benzotriazole core in amide synthesis.

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and 1-Hydroxy-1H-benzotriazole (HOBt) (1.1 mmol) in an anhydrous solvent like dichloromethane (DCM) or DMF (10 mL).

  • Carbodiimide Addition: Cool the solution to 0 °C in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.1 mmol). Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours to form the HOBt active ester. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: In a separate flask, dissolve the amine component (1.2 mmol) in the same anhydrous solvent. Add this solution to the reaction mixture containing the active ester.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up: Filter off the dicyclohexylurea (DCU) precipitate. Transfer the filtrate to a separatory funnel, wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualization: Mechanism of HOBt in DCC Coupling

G A Carboxylic Acid (R-COOH) + DCC B O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) A->B Activation C HOBt (Benzotriazole Core) D HOBt Active Ester (More Stable, Less Prone to Racemization) B->D Trapping by HOBt G N-Acylurea (Side Product) B->G Side Reaction (minimized by HOBt) E Amine (R'-NH₂) F Desired Amide (R-CONH-R') + DCU (byproduct) D->F Nucleophilic Attack

Caption: Role of the benzotriazole core (HOBt) in suppressing side reactions.

References

Application Notes & Protocols: Synthesis and Biological Screening of 5-Bromo-1H-benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Versatility of the 5-Bromo-1H-benzotriazole Scaffold

The 1H-benzotriazole nucleus is a "privileged scaffold" in medicinal chemistry, recognized for its ability to form the core of a wide range of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The introduction of a bromine atom at the 5-position of the benzotriazole ring offers a strategic advantage for drug design. The bromo-substituent can enhance lipophilicity, modulate electronic properties, and provide a reactive handle for further synthetic modifications through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[5]

This document provides detailed protocols for the synthesis of novel this compound derivatives and their subsequent evaluation in key biological screening assays. The methodologies are designed to be adaptable for the generation of compound libraries aimed at discovering new therapeutic agents.

Synthesis of this compound Derivatives

A common and effective strategy for derivatizing this compound is through N-alkylation or N-acylation, which typically yields a mixture of N1 and N2 isomers.[6] The following protocol details a general method for N-alkylation.

General Workflow for N-Alkylation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Products & Analysis start1 This compound reaction Combine reactants Stir at specified temperature (e.g., RT to 120°C) Monitor by TLC start1->reaction start2 Alkyl/Acyl Halide (R-X) start2->reaction start3 Base (e.g., K2CO3, KOH) start3->reaction start4 Solvent (e.g., DMF, Acetonitrile) start4->reaction workup Quench reaction Extract with organic solvent Dry and concentrate reaction->workup Upon completion purify Column Chromatography workup->purify product N1 and N2 Isomers purify->product analysis Characterization (NMR, MS, IR) product->analysis

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation

This protocol is a generalized procedure based on common methods for N-alkylation of benzotriazoles.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 2.0 equiv)

  • Base (e.g., anhydrous K₂CO₃, KOH) (2.0 - 3.0 equiv)

  • Solvent (e.g., dry DMF, acetonitrile)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equiv) and the chosen dry solvent.

  • Add the base (e.g., K₂CO₃) to the suspension.

  • Add the alkyl halide (1.1 - 2.0 equiv) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (can range from room temperature to 120°C) and stir for the required time (typically 4-24 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into cold deionized water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel. The separation of N1 and N2 isomers is often achievable, typically with the N1 isomer being more polar.[6]

  • Characterize the purified products using NMR, Mass Spectrometry, and IR spectroscopy to confirm their structures.

Biological Screening Protocols

After synthesis and purification, the new derivatives are screened for biological activity. The following protocols outline common assays for evaluating anticancer and antimicrobial potential.

General Workflow for Biological Screening

G cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Assays compound Synthesized Derivative (in DMSO) cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cells) compound->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC Determination) compound->antimicrobial data_analysis Data Analysis (IC50 / MIC Calculation) cytotoxicity->data_analysis antimicrobial->data_analysis target_assay Target-Based Assay (e.g., Kinase Inhibition, Tubulin Polymerization) apoptosis Apoptosis Assay (e.g., Annexin V) hit_compound Identification of Hit Compound data_analysis->hit_compound hit_compound->target_assay If active hit_compound->apoptosis If cytotoxic

Caption: A typical workflow for the biological screening of newly synthesized compounds.

Protocol: Antiproliferative Activity (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.[5][8]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293) for toxicity comparison.[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Multi-channel pipette.

  • Plate reader (570 nm).

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO only) and untreated control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans).

  • Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Test compounds dissolved in DMSO.

  • Standard antibiotic/antifungal drugs (e.g., Norfloxacin, Fluconazole) as positive controls.[9]

  • 96-well microtiter plates.

Procedure:

  • Dispense 100 µL of the appropriate growth medium into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a microbial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 10 µL of the microbial inoculum to each well. Include a positive control (microbes + medium), a negative control (medium only), and a vehicle control (microbes + medium + DMSO).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Summary: Biological Activities of Benzotriazole Derivatives

The following tables summarize quantitative data from studies on various benzotriazole derivatives, demonstrating their potential in different therapeutic areas.

Table 1: Anticancer Activity of Benzotriazole-Acrylonitrile Derivatives [10]

CompoundCell LineIC₅₀ (µM)
5 HeLa (Cervical)0.032
5 MCF-7 (Breast)0.041
5 A375 (Melanoma)0.029
6 HeLa (Cervical)0.045
6 MCF-7 (Breast)0.052

Note: The compounds are 4'-fluoro-substituted benzotriazole-acrylonitrile derivatives. Compound 5 was identified as the hit compound.

Table 2: Antiviral Activity against Coxsackievirus B5 (CVB5) [11]

CompoundCell LineEC₅₀ (µM)
11b Vero12.5
18e Vero6.0
41a Vero18.5
43a Vero9.0
99b Vero15.5

Note: EC₅₀ is the concentration for 50% of maximal effect. These derivatives showed selective activity against CVB5.

Table 3: Protein Kinase CK2 Inhibition [12][13]

CompoundTargetKᵢ (µM)IC₅₀ (µM)
TBBt CK2 Holoenzyme0.14-
5,6-diiodo-1H-benzotriazole hCK2α-0.43
TBBi Derivative 5 CK2 Holoenzyme0.06-
TBBi Derivative 5 CK2α0.19-

Note: TBBt (4,5,6,7-tetrabromo-1H-benzotriazole) is a reference CK2 inhibitor.[12] TBBi is 4,5,6,7-tetrabromo-1H-benzimidazole.[13]

Mechanism of Action: Tubulin Polymerization Inhibition

Several benzotriazole derivatives exert their anticancer effects by acting as microtubule-destabilizing agents.[8][10][14] They bind to the colchicine-binding site on tubulin, which inhibits microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[8][10]

G compound Benzotriazole Derivative tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits mitotic_spindle Mitotic Spindle Formation polymerization->mitotic_spindle Disrupts cell_cycle G2/M Phase Arrest mitotic_spindle->cell_cycle Leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

Caption: Pathway of tubulin polymerization inhibition by benzotriazole derivatives.

References

Application Notes and Protocols for the Quantification of 5-Bromo-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Bromo-1H-benzotriazole, a compound of interest in various research and development fields. The following sections outline three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Quantitative Data

The following table summarizes the typical quantitative performance parameters for the analytical methods described. These values are based on published data for similar benzotriazole derivatives and serve as a guideline for method selection and development.[1][2][3]

ParameterHPLC-UVLC-MS/MSGC-MS
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.05 - 5 ng/mL5 - 50 ng/mL
**Linearity (R²) **> 0.995> 0.998> 0.997
Typical Range 0.2 - 100 µg/mL0.1 - 1000 ng/mL0.05 - 500 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (%RSD) < 5%< 3%< 10%

Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations where high sensitivity is not required.

Experimental Protocol

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or formic acid for MS compatibility).[4]

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Preparation of Solutions

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to obtain a theoretical concentration within the calibration range.

  • For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[5]

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic elution can be used. A typical starting point is a gradient from 30% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 220 nm and 275 nm for benzotriazoles).

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions calibration_curve Construct Calibration Curve prep_standards->calibration_curve Standards prep_sample Prepare Sample Solution hplc_injection Inject into HPLC-UV prep_sample->hplc_injection Sample chromatogram Obtain Chromatogram hplc_injection->chromatogram quantification Quantify Analyte chromatogram->quantification Peak Area calibration_curve->quantification Calibration Function

HPLC-UV Quantification Workflow

Application Note 2: Ultrasensitive Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the trace-level quantification of this compound in complex matrices such as environmental water samples, biological fluids, and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Materials

  • Liquid Chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • This compound reference standard.

  • Isotopically labeled internal standard (e.g., this compound-d4), if available.

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

2. Preparation of Solutions

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC-UV method.

  • Working Standard Solutions: Prepare serial dilutions in the range of 0.1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation

  • For aqueous samples, solid-phase extraction (SPE) using Oasis HLB cartridges is a common and effective technique.[3]

  • Alternatively, air-assisted liquid-liquid microextraction can be employed for pre-concentration.[1]

  • Spike a known amount of the internal standard into all samples and standards before extraction.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase composition.

4. LC-MS/MS Conditions

  • Column: C18 or Phenyl-Hexyl column.

  • Mobile Phase: A gradient elution is typically used, for instance, starting at 10% B, increasing to 90% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive or negative, to be optimized for the analyte.

  • Mass Spectrometer Settings:

    • MRM Transitions: Determine the precursor ion (e.g., [M+H]+) and the most abundant product ions for this compound and the internal standard.

    • Optimize cone voltage and collision energy for each transition.

5. Data Analysis

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.

Application Note 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound in samples where the analyte can be volatilized without decomposition. Derivatization may be required to improve chromatographic performance and sensitivity.

Experimental Protocol

1. Instrumentation and Materials

  • Gas Chromatograph with a Mass Selective Detector (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard.

  • Derivatizing agent (e.g., acetic anhydride for acetylation).[2]

  • Organic solvents (e.g., toluene, acetonitrile, dichloromethane).

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Prepare in a suitable organic solvent like toluene.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution.

3. Sample Preparation and Derivatization

  • For water samples, a dispersive liquid-liquid microextraction (DLLME) can be performed concurrently with derivatization.[2][6]

  • Derivatization (Acetylation): To a sample extract or standard solution, add a catalyst (e.g., Na2HPO4) and the derivatizing agent (acetic anhydride). The reaction converts the polar N-H group to a less polar N-acetyl group, improving volatilization and peak shape.[2]

  • Extract the derivatized analyte into a small volume of an organic solvent.

4. GC-MS Conditions

  • Column: DB-5MS or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte for enhanced sensitivity.

5. Data Analysis

  • Create a calibration curve based on the peak areas of the derivatized standards.

  • Quantify the derivatized analyte in the samples by comparing its peak area to the calibration curve.

cluster_validation Method Validation cluster_qc Quality Control cluster_acceptance Acceptance Criteria specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness pass Pass robustness->pass fail Fail robustness->fail system_suitability System Suitability Test system_suitability->linearity qc_samples QC Samples in Batch qc_samples->accuracy qc_samples->precision blank Blank & Zero Samples blank->specificity

Data Validation and Quality Control Process

References

Application Note: HPLC Analysis of 5-Bromo-1H-benzotriazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis of 5-Bromo-1H-benzotriazole and its reaction mixtures using High-Performance Liquid Chromatography (HPLC). The protocols outlined are designed for monitoring reaction progress, assessing product purity, and quantifying components within a reaction mixture.

Introduction

This compound is a halogenated heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate and reliable analytical methods are crucial for monitoring its synthesis and ensuring the quality of the final product. HPLC is a powerful technique for separating and quantifying components in a complex matrix, making it ideal for the analysis of this compound reaction mixtures. This application note details a robust HPLC method for this purpose.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic acid (or Phosphoric acid), this compound reference standard

  • Columns: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable initial choice for method development.[2][3]

Instrumentation

A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD) is required. A single quadrupole mass spectrometer can be used for more selective detection.[4]

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation from Reaction Mixture
  • Quenching: If the reaction is ongoing, quench a small aliquot (e.g., 100 µL) of the reaction mixture by diluting it in a known volume of cold mobile phase to stop the reaction.

  • Dilution: Dilute the quenched sample further with the mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor will depend on the expected concentration of this compound and other components.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Method

The following method provides a starting point for the analysis. Optimization may be required based on the specific reaction mixture.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm or DAD scan from 200-400 nm

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of this compound in the reaction mixture sample is then determined from this curve.

Table 2: Example Quantitative Data for a Hypothetical Reaction Mixture

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)Purity (%)
Starting Material (e.g., 1H-Benzotriazole)3.515000015.214.8
This compound 8.2 850000 86.5 84.3
Byproduct 16.1120001.21.2
Byproduct 29.580000.80.8

Note: Purity is calculated based on the area normalization method, assuming all components have a similar response factor at the detection wavelength.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis reaction_mixture Reaction Mixture Aliquot quench Quench Reaction reaction_mixture->quench dilute_sample Dilute Sample quench->dilute_sample filter_sample Filter Sample (0.45 µm) dilute_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample ref_std Reference Standard stock_sol Prepare Stock Solution ref_std->stock_sol working_std Prepare Working Standards stock_sol->working_std inject_std Inject Standards working_std->inject_std hplc_system HPLC System separation Chromatographic Separation (C18 Column) hplc_system->separation inject_sample->hplc_system inject_std->hplc_system detection UV/DAD Detection separation->detection chromatogram Obtain Chromatograms detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration from Standards quantification Quantify Components chromatogram->quantification from Sample calibration->quantification reporting Report Results quantification->reporting

Caption: Workflow for HPLC analysis of this compound reaction mixtures.

Signaling Pathway (Logical Relationship)

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_interpretation Interpretation reaction_mixture Reaction Mixture (Analyte + Matrix) separation Separation of Components reaction_mixture->separation hplc_method Validated HPLC Method hplc_method->separation detection Detection & Signal Generation separation->detection qualitative Qualitative Information (Retention Time, Peak Identity) detection->qualitative quantitative Quantitative Information (Peak Area, Concentration) detection->quantitative purity Product Purity Assessment qualitative->purity quantitative->purity progress Reaction Progress Monitoring quantitative->progress yield Yield Calculation quantitative->yield

References

Application Notes and Protocols for N-alkylation of 5-Bromo-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the N-alkylation of 5-Bromo-1H-benzotriazole, a key transformation in the synthesis of various biologically active compounds. The protocols and data presented herein are compiled from scientific literature to guide researchers in developing robust and efficient synthetic methodologies.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The introduction of alkyl substituents on the nitrogen atoms of the triazole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The N-alkylation of this compound typically proceeds via the deprotonation of the N-H group by a base, followed by nucleophilic attack on an alkylating agent. A critical challenge in this reaction is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the nature of the alkylating agent.

Reaction Mechanism and Regioselectivity

The N-alkylation of this compound involves the formation of a benzotriazolide anion, which then acts as a nucleophile. The alkylating agent, typically an alkyl halide, is then attacked by the anion to form the N-alkylated product. The regioselectivity of the reaction (N1 vs. N2 alkylation) is influenced by several factors:

  • Steric Hindrance: Bulky alkylating agents tend to favor alkylation at the less sterically hindered N1 position.

  • Electronic Effects: The electronic properties of the solvent and the counter-ion of the base can influence the charge distribution in the benzotriazolide anion, thereby affecting the site of alkylation.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the isomeric ratio.

  • Base and Solvent System: The choice of base and solvent is crucial in controlling the regioselectivity. For instance, the use of potassium carbonate in a polar aprotic solvent like DMF is a commonly employed condition.

Experimental Protocols

Below are generalized protocols for the N-alkylation of this compound. These should be considered as starting points, and optimization may be necessary for specific substrates and desired outcomes.

Protocol 1: N-alkylation using Potassium Carbonate in DMF

This is a widely used and effective method for the N-alkylation of benzotriazoles.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq.) dropwise to the reaction mixture.

  • The reaction mixture is then stirred at a specific temperature (e.g., room temperature, 50 °C, or 80 °C) for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: N-alkylation using Sodium Hydride in THF

This method utilizes a stronger base and is suitable for less reactive alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • The reaction is then allowed to warm to room temperature and stirred until completion as monitored by TLC.

  • After the reaction is complete, it is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification of the product and separation of isomers is typically achieved by column chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported and generalized conditions for the N-alkylation of benzotriazole derivatives. While specific quantitative data for this compound is limited in readily available literature, these conditions provide a valuable guide for reaction optimization.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)N1:N2 Ratio
1Methyl IodideK₂CO₃DMFRoom Temp.12Moderate to HighMajorly N1
2Ethyl BromideK₂CO₃DMF508Moderate to HighMajorly N1
3Benzyl BromideK₂CO₃DMFRoom Temp.6HighMajorly N1
4Methyl IodideNaHTHF0 to Room Temp.4HighVariable
5Benzyl BromideNaHTHF0 to Room Temp.3HighVariable
6Methyl phenyldiazoacetateB(C₆F₅)₃DCM4548921.4:1 (6-bromo vs 5-bromo)

Note: The yields and ratios are generalized based on typical outcomes for benzotriazole alkylations and may vary for this compound.

Visualizations

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A This compound D Reaction Vessel (Inert Atmosphere) A->D B Anhydrous Solvent (e.g., DMF, THF) B->D C Base (e.g., K₂CO₃, NaH) C->D E Deprotonation D->E Mixing F Add Alkylating Agent E->F G Stir at Controlled Temperature F->G H Monitor by TLC G->H I Quenching H->I Completion J Extraction I->J K Drying & Concentration J->K L Column Chromatography K->L M N1 and N2 Isomers L->M

Caption: General workflow for the N-alkylation of this compound.

N_Alkylation_Mechanism start B_H This compound start->B_H Anion Benzotriazolide Anion B_H->Anion + Base Base Base (B:) Base->Anion N1_Product N1-Alkyl-5-bromo-1H-benzotriazole Anion->N1_Product + R-X (Attack at N1) N2_Product N2-Alkyl-5-bromo-1H-benzotriazole Anion->N2_Product + R-X (Attack at N2) HB_X H-B⁺ + X⁻ Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N1_Product Alkyl_Halide->N2_Product

Caption: Simplified mechanism of N-alkylation showing the formation of N1 and N2 isomers.

Application Notes and Protocols: 5-Bromo-1H-benzotriazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-1H-benzotriazole as a key intermediate in the synthesis of agrochemicals, with a focus on fungicides and herbicides. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate research and development in this area.

Introduction

This compound is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of various biologically active molecules.[1] Its unique chemical structure, featuring a reactive bromine atom and a stable triazole ring, allows for diverse chemical modifications, making it an attractive starting material for the development of novel agrochemicals. The benzotriazole moiety is a known pharmacophore in many antifungal and herbicidal agents, contributing to their efficacy. This document outlines the synthesis of this compound and its subsequent application in the preparation of a potent herbicidal agent.

Synthesis of this compound

The synthesis of this compound is typically achieved through the diazotization of 4-bromo-o-phenylenediamine. This method provides a high yield of the desired product.

Experimental Protocol:

Materials:

  • 4-bromo-o-phenylenediamine

  • Acetic acid

  • Sodium nitrite

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 10 g (53.5 mmol) of 4-bromobenzene-1,2-diamine in a mixture of 20 ml (349 mmol) of acetic acid and 100 ml of water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 4.06 g (58.8 mmol) of sodium nitrite in 10 ml of water dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture for 1 hour at 0-5 °C.

  • Add an additional 20 ml (349 mmol) of acetic acid and heat the reaction mixture to 80-85 °C for 1 hour.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate to 0-5 °C and allow it to stand for 30 minutes to facilitate precipitation.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum at 45 °C.[2]

Quantitative Data:
ReactantMolecular Weight ( g/mol )Amount (g)Moles (mmol)
4-bromo-o-phenylenediamine187.041053.5
Sodium nitrite69.004.0658.8
Product Molecular Weight ( g/mol ) Yield (g) Yield (%)
This compound198.029.4890

Application in the Synthesis of Herbicidal 6-Aryloxy-1H-benzotriazoles

This compound can be utilized as a starting material for the synthesis of potent herbicidal agents, such as 6-aryloxy-1H-benzotriazoles. This class of compounds has demonstrated significant herbicidal activity. The synthetic strategy involves the conversion of this compound to a hydroxy-benzotriazole intermediate, followed by an etherification reaction.

Proposed Synthetic Pathway:

A plausible synthetic route involves the initial conversion of this compound to 6-hydroxy-1H-benzotriazole, which can then be reacted with a suitable aryl halide to yield the final herbicidal product.

Synthesis_Pathway A This compound B 6-Hydroxy-1H-benzotriazole Intermediate A->B Hydroxylation D 6-Aryloxy-1H-benzotriazole (Herbicidal Agent) B->D Etherification C Substituted Aryl Halide C->D

Caption: Proposed synthesis of a herbicidal 6-aryloxy-1H-benzotriazole.

Experimental Protocol (Hypothetical Example based on publicly available data):

Step 1: Synthesis of 6-Hydroxy-1H-benzotriazole (Intermediate)

This step would involve a nucleophilic aromatic substitution reaction to replace the bromine atom with a hydroxyl group.

Step 2: Synthesis of 6-(2-chloro-4-trifluoromethylphenoxy)-1H-benzotriazole

This procedure is adapted from a patented method for analogous compounds.[3]

Materials:

  • 6-Hydroxy-1H-benzotriazole

  • 2-Chloro-4-(trifluoromethyl)phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, combine 2.5 g of 6-hydroxy-1H-benzotriazole, a molar equivalent of 2-chloro-4-(trifluoromethyl)phenol, and an excess of powdered potassium carbonate in 30 mL of dimethylformamide.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Expected Quantitative Data (Illustrative):
ReactantMolecular Weight ( g/mol )Molar Ratio
6-Hydroxy-1H-benzotriazole135.121
2-Chloro-4-(trifluoromethyl)phenol196.561
Potassium Carbonate138.21Excess
Product Molecular Weight ( g/mol ) Expected Yield (%)
6-(2-chloro-4-trifluoromethylphenoxy)-1H-benzotriazole313.6570-85

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of agrochemicals derived from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Reactant 1: This compound Derivative D Reaction Mixture A->D B Reactant 2: Coupling Partner B->D C Solvent & Catalyst C->D E Quenching & Extraction D->E F Washing & Drying E->F G Crude Product F->G H Recrystallization or Column Chromatography G->H I Pure Product H->I J Characterization (NMR, MS, etc.) I->J

Caption: General workflow for synthesis and purification.

Conclusion

This compound is a readily accessible and highly versatile intermediate for the synthesis of novel agrochemicals. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of new fungicides and herbicides. The adaptability of the benzotriazole core allows for the creation of diverse chemical libraries, increasing the potential for identifying next-generation crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-1H-benzotriazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most widely reported and effective method is the diazotization of 4-bromo-o-phenylenediamine with sodium nitrite in an acidic medium, typically a mixture of acetic acid and water. This method has been reported to achieve yields of up to 90%.[1] The reaction involves the formation of a diazonium salt from one of the amino groups, which then undergoes intramolecular cyclization to form the stable triazole ring.[2]

Q2: What is the critical temperature range for this reaction, and why is it so important?

A2: The reaction is biphasic in terms of temperature. The initial diazotization step should be carried out at a low temperature, typically between 0-5 °C.[1] This is crucial to prevent the premature decomposition of the unstable diazonium salt intermediate, which can lead to the formation of phenolic impurities and a decrease in yield.[3][4] Following the initial low-temperature phase, the reaction mixture is heated to around 80-85 °C to facilitate the intramolecular cyclization and formation of the benzotriazole ring.[1]

Q3: What are the "insoluble black impurities" sometimes observed, and how can they be removed?

A3: The "insoluble black impurities" are likely tarry byproducts resulting from side reactions, possibly due to localized overheating or impurities in the starting material.[5] These can be effectively removed by hot filtration of the reaction mixture before the final product crystallizes.[1] For further purification, treatment with activated charcoal in a suitable solvent can decolorize the solution and remove these impurities.[5]

Q4: Can the purity of the starting material, 4-bromo-o-phenylenediamine, affect the yield?

A4: Yes, the purity of the starting diamine is critical. Impurities can interfere with the diazotization reaction, leading to the formation of side products and a lower yield of the desired this compound. It is advisable to use a high-purity starting material or to purify it before use.

Q5: Are there alternative methods to synthesize this compound that might offer higher yields or be more environmentally friendly?

A5: Yes, alternative methods are being explored for the synthesis of substituted benzotriazoles. Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times for some benzotriazole derivatives.[6][7][8] Another modern approach involves the [3+2] cycloaddition of azides to benzynes, which provides a rapid and mild route to a variety of substituted benzotriazoles.[9][10] These methods may offer advantages in terms of efficiency and sustainability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Improper temperature control: Diazonium salt decomposition at elevated initial temperatures or incomplete cyclization at lower final temperatures.Strictly maintain the temperature at 0-5 °C during the addition of sodium nitrite. Ensure the subsequent heating step reaches 80-85 °C for a sufficient duration to drive the cyclization to completion.
Impure starting materials: Contaminants in 4-bromo-o-phenylenediamine can lead to side reactions.Use high-purity 4-bromo-o-phenylenediamine. If necessary, recrystallize the starting material before use.
Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete reaction or the formation of byproducts.Carefully measure and use the correct stoichiometry of 4-bromo-o-phenylenediamine, sodium nitrite, and acid as specified in the protocol.
Dark-colored product Formation of tarry byproducts: This can be caused by localized overheating during the reaction.Ensure uniform and efficient stirring throughout the reaction. Perform a hot filtration of the reaction mixture to remove insoluble impurities. For further purification, consider recrystallization or treatment with activated charcoal.[5]
Product fails to precipitate Supersaturation or insufficient cooling: The product may remain dissolved if the solution is not cooled sufficiently or for a long enough period.Ensure the filtrate is cooled to 0-5 °C and allow sufficient time for crystallization. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Oily product formation Incomplete reaction or presence of impurities: An oily product can indicate the presence of unreacted starting materials or byproducts.Verify the reaction completion using an appropriate analytical method like TLC. If the reaction is incomplete, consider extending the reaction time at 80-85 °C. Purify the product through recrystallization from a suitable solvent.

Experimental Protocols

Key Experiment: Synthesis of this compound via Diazotization

This protocol is adapted from a high-yield reported procedure.[1]

Materials:

  • 4-bromo-o-phenylenediamine

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 4-bromo-o-phenylenediamine (e.g., 10 g, 53.5 mmol) in a mixture of glacial acetic acid (20 ml) and water (100 ml).

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 4.06 g, 58.8 mmol in 10 ml of water) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Add an additional portion of acetic acid (e.g., 20 ml).

  • Heat the reaction mixture to 80-85 °C and maintain this temperature with stirring for 1 hour.

  • Perform a hot filtration to remove any insoluble impurities.

  • Cool the filtrate to 0-5 °C and allow it to stand for at least 30 minutes to facilitate the precipitation of the product.

  • Collect the precipitate by filtration.

  • Wash the collected solid with cold water.

  • Dry the product under vacuum at 45 °C.

Quantitative Data Summary:

Reactant Molar Mass ( g/mol ) Amount (g) Moles (mmol) Molar Ratio
4-bromo-o-phenylenediamine187.041053.51
Sodium Nitrite69.004.0658.81.1

Reported Yield: 9.48 g (90%)[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-bromo-o-phenylenediamine in Acetic Acid/Water cool_initial Cool to 0-5 °C start->cool_initial add_nitrite Add NaNO₂ Solution (0-5 °C) cool_initial->add_nitrite stir_cold Stir at 0-5 °C for 1 hour add_nitrite->stir_cold add_acid Add Acetic Acid stir_cold->add_acid heat Heat to 80-85 °C for 1 hour add_acid->heat hot_filtration Hot Filtration heat->hot_filtration cool_final Cool to 0-5 °C hot_filtration->cool_final precipitate Precipitation cool_final->precipitate filter_product Filter Product precipitate->filter_product wash Wash with Water filter_product->wash dry Dry wash->dry end This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions low_yield Low Yield temp_control Improper Temperature Control low_yield->temp_control check impure_sm Impure Starting Material low_yield->impure_sm check dark_product Dark Product side_reactions Side Reactions/ Tarry Byproducts dark_product->side_reactions likely no_precipitate No Precipitate cooling_issue Insufficient Cooling no_precipitate->cooling_issue probable monitor_temp Strictly Monitor Temperature temp_control->monitor_temp purify_sm Purify Starting Material impure_sm->purify_sm hot_filtration Hot Filtration/ Charcoal Treatment side_reactions->hot_filtration extend_cooling Extend Cooling Time/ Induce Crystallization cooling_issue->extend_cooling

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Synthesis of 5-Bromo-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1H-benzotriazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: I performed the synthesis of this compound following the standard procedure, but I obtained a very low yield or no product at all. What could be the reasons?

Answer:

Several factors can contribute to a low or negligible yield. Consider the following potential causes and solutions:

  • Incomplete Diazotization: The initial reaction to form the diazonium salt is crucial.

    • Cause: Insufficient acidification of the reaction mixture can hinder the formation of nitrous acid from sodium nitrite.

    • Solution: Ensure the 4-bromo-1,2-phenylenediamine is completely dissolved in the acetic acid and water mixture before the addition of sodium nitrite. The pH of the reaction medium should be acidic.

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable at higher temperatures.

    • Cause: The temperature of the reaction mixture exceeded the optimal range (0-5 °C) during the addition of sodium nitrite.

    • Solution: Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly and dropwise to control the exothermic nature of the reaction.

  • Incomplete Cyclization: The intramolecular cyclization of the diazonium intermediate to form the benzotriazole ring may not have gone to completion.

    • Cause: The reaction time or temperature for the cyclization step might have been insufficient.

    • Solution: After the diazotization, ensure the reaction mixture is stirred for the recommended time to allow for complete cyclization. Some protocols suggest a subsequent heating step to drive the cyclization to completion.[1]

  • Poor Quality of Starting Materials: The purity of the reactants is critical for a successful synthesis.

    • Cause: The 4-bromo-1,2-phenylenediamine or sodium nitrite used may be of low purity or degraded.

    • Solution: Use high-purity starting materials. It is advisable to use freshly purchased or properly stored reagents.

Issue 2: Formation of a Dark, Tarry, or Oily Substance

Question: During the synthesis, my reaction mixture turned into a dark, tarry mess, and I had difficulty isolating a solid product. What causes this, and how can I prevent it?

Answer:

The formation of tar-like substances is a common issue in diazotization reactions and can be attributed to several side reactions.

  • Side Reactions of the Diazonium Salt:

    • Cause: Diazonium salts are highly reactive and can undergo various side reactions, including coupling reactions with the starting amine or other aromatic species present, leading to the formation of colored azo compounds and polymeric materials. This is often exacerbated by localized high concentrations of reactants or elevated temperatures.

    • Solution:

      • Slow and Controlled Addition: Add the sodium nitrite solution very slowly and with vigorous stirring to ensure rapid mixing and prevent localized high concentrations of the diazonium salt.

      • Maintain Low Temperature: As mentioned previously, strict temperature control at 0-5 °C is crucial to minimize the decomposition and side reactions of the diazonium salt.

  • Oxidation of the Starting Material:

    • Cause: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

Issue 3: Presence of Isomeric Impurities

Question: My final product shows the presence of impurities that I suspect are isomers of this compound. How can I confirm this and how can I minimize their formation?

Answer:

The diazotization of 4-bromo-1,2-phenylenediamine can indeed lead to the formation of isomeric bromo-1H-benzotriazoles. The primary product is the desired 5-bromo isomer, but the 6-bromo isomer can also be formed.

  • Confirmation of Isomers:

    • Technique: The most effective way to identify and distinguish between these isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution pattern on the benzene ring will result in distinct splitting patterns and chemical shifts in the 1H and 13C NMR spectra.

    • Expected Spectral Features: A comparative analysis of the aromatic region in the 1H NMR spectrum is particularly useful. The symmetry and coupling constants of the protons on the benzene ring will differ for each isomer.

  • Minimizing Isomer Formation:

    • Cause: The regioselectivity of the cyclization step is influenced by the electronic and steric effects of the bromine substituent on the phenylenediamine ring. While the formation of the 5-bromo isomer is generally favored, reaction conditions can impact the isomer ratio.

    • Solution: While achieving complete regioselectivity can be challenging, optimizing the reaction conditions can favor the formation of the desired 5-bromo isomer. Following established protocols that specify controlled temperature and addition rates is crucial. Some studies indicate that specific acid catalysts and solvent systems can influence regioselectivity in similar reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: With an optimized protocol, yields of up to 90% have been reported for the synthesis of this compound from 4-bromo-o-phenylenediamine.[1]

Q2: How can I purify the crude this compound?

A2: The crude product can be purified by recrystallization. Common solvents for recrystallization include water or ethanol-water mixtures. If isomeric impurities are present, fractional crystallization or column chromatography may be necessary for effective separation.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

  • Handle sodium nitrite with care as it is a strong oxidizing agent and is toxic.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Synthesis of this compound from 4-bromo-o-phenylenediamine [1]

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 4-bromobenzene-1,2-diamine (10 g, 53.5 mmol) in a mixture of glacial acetic acid (20 ml) and water (100 ml).

  • Cool the solution to 0-5 °C with continuous stirring.

  • Slowly add a pre-cooled solution of sodium nitrite (4.06 g, 58.8 mmol) in water (10 ml) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for 1 hour.

  • Remove the ice bath and add an additional 20 ml of acetic acid.

  • Heat the reaction mixture to 80-85 °C and stir for 1 hour.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate to 0-5 °C and allow it to stand for 30 minutes to facilitate precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum at 45 °C to obtain this compound.

Data Presentation

ParameterValueReference
Starting Material4-bromo-o-phenylenediamine[1]
ReagentsSodium nitrite, Acetic acid, Water[1]
Reaction Temperature0-5 °C (diazotization), 80-85 °C (cyclization)[1]
Reported Yieldup to 90%[1]

Visualizations

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Yield of This compound cause1 Incomplete Diazotization start->cause1 cause2 Diazonium Salt Decomposition start->cause2 cause3 Incomplete Cyclization start->cause3 cause4 Poor Reagent Quality start->cause4 solution1 Ensure complete dissolution of starting material and acidic conditions. cause1->solution1 solution2 Maintain strict temperature control (0-5 °C) during nitrite addition. cause2->solution2 solution3 Ensure adequate reaction time/temperature for cyclization step. cause3->solution3 solution4 Use high-purity, fresh reagents. cause4->solution4

Caption: Troubleshooting workflow for low yield.

Reaction Pathway and Potential Side Products

ReactionPathway cluster_products Products reactant 4-Bromo-1,2-phenylenediamine reagent + NaNO2, Acetic Acid (0-5°C) intermediate Diazonium Salt Intermediate reagent->intermediate Diazotization product This compound (Major Product) intermediate->product Cyclization side_product1 6-Bromo-1H-benzotriazole (Isomeric Impurity) intermediate->side_product1 Alternative Cyclization side_product2 Tarry Byproducts intermediate->side_product2 Decomposition/Coupling

Caption: Synthesis pathway and potential side reactions.

References

Technical Support Center: Optimizing N-Alkylation of Benzotriazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of benzotriazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this important chemical transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of benzotriazoles, offering potential causes and actionable solutions in a question-and-answer format.

Problem: Low or No Product Yield

Q1: I am observing a very low yield or no formation of my desired N-alkylated benzotriazole. What are the possible reasons and how can I resolve this?

A1: Low or no product yield in the N-alkylation of benzotriazoles can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

  • Inactive Reagents: The benzotriazole or the alkylating agent may have degraded. Verify the purity and activity of your starting materials using techniques like NMR or melting point analysis.[1]

  • Ineffective Base: The base may not be strong enough to efficiently deprotonate the benzotriazole.[1] Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. Ensure the base is fresh and handled under anhydrous conditions if it is moisture-sensitive.[1]

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures, or side reactions could be occurring at higher temperatures.[1] It is advisable to run the reaction at a moderate temperature initially (e.g., room temperature to 50 °C) and monitor the progress by Thin Layer Chromatography (TLC). A temperature screen can help identify the optimal condition.[1]

  • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting the solubility of reactants and the reaction rate.[1] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices. A solvent screen can be beneficial.[1]

Problem: Formation of N1 and N2 Isomers (Poor Regioselectivity)

Q2: My reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A2: The N-alkylation of benzotriazole can occur at either the N1 or N2 position, and achieving high regioselectivity is a common challenge.[2] The ratio of these isomers is highly dependent on the reaction conditions.[2]

  • Solvent Effects: The polarity of the solvent can significantly influence the isomer ratio.[1] Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) can help optimize for the desired isomer.

  • Choice of Base and Counter-ion: The nature of the base and the resulting counter-ion can affect the nucleophilicity of the N1 and N2 positions. For instance, using potassium carbonate is a common practice.[3][4]

  • Catalyst Selection: Specific catalysts can be employed to direct the alkylation to a particular nitrogen. For example, scandium triflate (Sc(OTf)₃) has been shown to be highly effective for N2-selective alkylation.[5] In contrast, B(C₆F₅)₃ has been used as a catalyst for site-selective N1-alkylation with diazoalkanes.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation has been reported to provide good yields in the N-alkylation of benzotriazole and can sometimes influence selectivity.[3][4][7][8]

  • Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as quaternary ammonium salts (e.g., TBAB) or crown ethers, can facilitate the reaction and may influence the regioselectivity.[9][10] PTC often allows for the use of less harsh bases and can be performed under solvent-free conditions.[9][11][12]

Frequently Asked Questions (FAQs)

Q3: What are the typical bases used for the N-alkylation of benzotriazoles?

A3: A variety of bases can be used, and the choice often depends on the specific substrate and desired outcome. Common bases include:

  • Inorganic bases: Potassium carbonate (K₂CO₃)[2][3][4], sodium hydroxide (NaOH)[13], and potassium hydroxide (KOH).[9]

  • Stronger bases: Sodium hydride (NaH) and potassium tert-butoxide are used for less reactive systems or to ensure complete deprotonation.

  • Basic ionic liquids: Ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) can act as both the base and the solvent.[9]

Q4: What are the recommended solvents for this reaction?

A4: Polar aprotic solvents are generally preferred for the N-alkylation of benzotriazoles. These include:

  • N,N-Dimethylformamide (DMF)[2][3][4]

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Anhydrous Tetrahydrofuran (THF) is often used with strong bases like NaH.[2] Solvent-free conditions have also been successfully employed, particularly in conjunction with microwave irradiation or phase-transfer catalysis.[9][11]

Q5: Can microwave irradiation be beneficial for this reaction?

A5: Yes, microwave-assisted synthesis has been shown to be an efficient method for the N-alkylation of benzotriazoles, often leading to shorter reaction times and improved yields compared to conventional heating methods.[3][4][7][8]

Q6: How can I separate the N1 and N2 isomers?

A6: The separation of N1 and N2 isomers can typically be achieved using standard chromatographic techniques, such as silica gel column chromatography.[2] The choice of eluent will depend on the polarity of the specific products. Preparative TLC can also be used for smaller scale separations.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Benzotriazole

MethodBaseSolventCatalystTemperatureTimeYieldRef
ConventionalK₂CO₃DMF-90 °C-53%[9]
Basic Ionic Liquid[Bmim]OHSolvent-free-Room Temp2-4 h90-95%[9]
MicrowaveK₂CO₃DMF-Microwave4-5 minGood[3][4][8]
Phase-TransferKOHTolueneQuaternary Ammonium Salt---[10]
Scandium Catalyzed-TolueneSc(OTf)₃Room Temp24 hHigh (N2-selective)[5][14]
Boron Catalyzed--B(C₆F₅)₃--Good to Excellent (N1-selective)[6]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Carbonate Base [2]

  • To a solution of benzotriazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a specified temperature (typically between room temperature and 80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for N-Alkylation using Sodium Hydride [2]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF, add a solution of benzotriazole (1.0 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up & Purification benzotriazole Benzotriazole mixing Mix Benzotriazole, Base, and Solvent benzotriazole->mixing alkylating_agent Alkylating Agent addition Add Alkylating Agent alkylating_agent->addition base Base (e.g., K2CO3, NaH) base->mixing solvent Solvent (e.g., DMF, THF) solvent->mixing mixing->addition reaction Stir at appropriate temperature addition->reaction monitoring Monitor by TLC reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product N-Alkylated Benzotriazole purify->product

Caption: General experimental workflow for the N-alkylation of benzotriazoles.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low or No Yield reagent_quality Check Purity of Starting Materials start->reagent_quality Possible Cause base_strength Is the Base Strong Enough? (e.g., K2CO3 vs. NaH) start->base_strength Possible Cause temperature Optimize Temperature (Screen different temps) start->temperature Possible Cause solvent Optimize Solvent (Screen different solvents) start->solvent Possible Cause anhydrous Ensure Anhydrous Conditions start->anhydrous Possible Cause solution Improved Yield reagent_quality->solution base_strength->solution temperature->solution solvent->solution anhydrous->solution

Caption: Troubleshooting logic for low yield in N-alkylation of benzotriazoles.

regioselectivity_factors cluster_factors Influencing Factors start Poor Regioselectivity (N1/N2 Mixture) solvent_node Solvent Polarity start->solvent_node Optimize base_node Base/Counter-ion start->base_node Optimize catalyst_node Catalyst (e.g., Sc(OTf)3 for N2, B(C6F5)3 for N1) start->catalyst_node Consider method_node Reaction Method (Conventional, Microwave, PTC) start->method_node Explore solution Improved Regioselectivity solvent_node->solution base_node->solution catalyst_node->solution method_node->solution

Caption: Key factors influencing regioselectivity in benzotriazole N-alkylation.

References

troubleshooting low yield in reductive cyclization for triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Triazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges related to the reductive cyclization for triazole synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of reductive cyclization for triazole synthesis?

The most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of click chemistry reaction.[1][2] This reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne.[3] A reducing agent, such as sodium ascorbate, is often used to maintain the copper catalyst in its active Cu(I) oxidation state, which is crucial for the reaction's success.[3][4] This process is highly efficient, regioselective, and can be performed under mild, often aqueous, conditions.[1]

Q2: My reaction yield is very low. What are the most common causes?

Low yield in CuAAC reactions can stem from several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.[4]

  • Side Reactions: The most common side reaction is the oxidative homocoupling of terminal alkynes (Glaser coupling), which is promoted by oxygen and Cu(II) ions.[4]

  • Sub-optimal Reaction Conditions: Parameters like solvent, temperature, pH, and catalyst loading can significantly impact the reaction outcome.[4][5]

  • Purity of Reagents: Impurities in starting materials, particularly the azide or alkyne, can inhibit the catalyst or lead to unwanted byproducts.

  • Poor Substrate Solubility: If the azide or alkyne substrates are not soluble in the chosen solvent system, the reaction rate will be significantly reduced.[6]

Q3: How does the choice of solvent affect the reaction yield?

The solvent plays a critical role in substrate solubility and catalyst efficiency. While CuAAC is robust and works in a variety of solvents, optimization is often necessary.[7] Apolar aprotic solvents like dichloromethane have been shown to give excellent yields, while aqueous systems or polar aprotic solvents like DMSO and DMF can sometimes result in lower yields and more complex purifications.[6] The hydrophilic nature of some modern nanocatalysts, however, makes them highly efficient in water, presenting a greener alternative.[7]

Q4: Can the reaction temperature be optimized to improve yield?

Yes, temperature can be a critical parameter to control. While many CuAAC reactions proceed efficiently at room temperature, some systems benefit from heating.[1] For instance, in certain syntheses, increasing the temperature up to a specific optimum (e.g., 60°C or 80°C) has been shown to increase the yield significantly.[2][8] However, excessively high temperatures can lead to the decomposition of starting materials or the desired product, or promote side reactions.[9] Therefore, temperature optimization should be approached systematically.

Troubleshooting Guide: Low Yield

This guide provides a structured approach to diagnosing and solving low-yield issues in your reductive cyclization experiments.

Problem ObservedPotential Cause(s)Recommended Solution(s)
No or very low product formation 1. Inactive Catalyst: Oxidation of Cu(I) to Cu(II). 2. Incorrect Reagents: Degradation or impurity of azide or alkyne. 3. Fundamental Reaction Failure. 1. Ensure anaerobic conditions by degassing solvents and using an inert atmosphere (N₂ or Ar). Add a sufficient amount of a reducing agent like sodium ascorbate (typically 5-10 mol%).[4] 2. Verify the purity of starting materials using NMR or other analytical techniques. 3. Confirm the viability of the azide and alkyne functional groups and re-evaluate the chosen synthetic route.
Yield is consistently low (e.g., < 50%) 1. Sub-optimal Conditions: Incorrect solvent, temperature, or pH. 2. Insufficient Catalyst Loading. 3. Poor Substrate Solubility. 1. Screen different solvents (see Data Presentation section). Systematically vary the temperature. Ensure the pH is within the optimal range of 4 to 12. 2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[4] 3. Consider a different solvent system or use a co-solvent (e.g., t-BuOH/water) to improve solubility.[6]
Significant amount of alkyne starting material is consumed, but triazole yield is low 1. Alkyne Homocoupling (Glaser Coupling): A major side reaction forming diyne byproducts.[4] 2. Substrate Degradation: Sensitive functional groups on the alkyne may be degrading under reaction conditions.1. Rigorously exclude oxygen. Use a copper-stabilizing ligand such as THPTA or TBTA to protect the catalyst and accelerate the desired reaction.[4] 2. If sensitive groups are present, consider protecting them. Run the reaction at a lower temperature.
Reaction mixture is complex with many unidentified byproducts 1. Decomposition: Starting materials or the triazole product may be unstable under the reaction conditions. 2. Side Reactions: Radical-radical coupling or cleavage of propargyl ethers can sometimes occur.[4]1. Run the reaction at a lower temperature for a longer duration. Monitor reaction progress by TLC or LC-MS to identify the point at which byproducts begin to form.[9] 2. Use high-purity, degassed solvents and fresh reagents. The use of stabilizing ligands can also suppress side reactions.[4]

Data Presentation

Solvent Effects on Reaction Yield

The choice of solvent can significantly influence the conversion and final yield of the triazole product. The following data was adapted from a study using a solid-phase supported copper catalyst (Amberlyst A-21·CuI) for the reaction of an azide and an alkyne.[6]

SolventConversion (%)Yield (%)Notes
Dichloromethane100100Product isolated pure after simple filtration.
Acetonitrile10094Required a purification step to remove leached copper salts.
Toluene8263Lower yield after removal of excess azide.
Ethanol9163Modest yield likely due to partial reagent solubility.
DMSO-31Cumbersome work-up and purification.
DMF-25Cumbersome work-up and purification.
Ethyl Acetate2722Low conversion and yield due to poor solubility.
Heptane2016Low conversion and yield due to poor solubility.
Water2113Low conversion and yield.

Note: Yields are highly substrate-dependent and this table should be used as a general guide for solvent screening.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a standard starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • Azide-containing substrate (1.0 equiv)

  • Alkyne-containing substrate (1.0-1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium Ascorbate (0.05-0.10 equiv)

  • Solvent (e.g., 1:1 mixture of water and t-BuOH)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide in the chosen solvent system.

    • Prepare a stock solution of the alkyne in the same solvent system.

    • In a separate vial, prepare a fresh stock solution of CuSO₄·5H₂O in water.

    • In another vial, prepare a fresh stock solution of sodium ascorbate in water. This solution should be made immediately before use as it is prone to oxidation.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the azide and alkyne solutions.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.[4] The reaction mixture may change color upon addition of the ascorbate.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, it can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel to yield the pure 1,2,3-triazole.

Visualizations

G cluster_solutions Potential Solutions start Low Triazole Yield check_reagents 1. Check Reagents start->check_reagents check_catalyst 2. Check Catalyst System start->check_catalyst check_conditions 3. Optimize Conditions start->check_conditions check_side_reactions 4. Analyze Side Products start->check_side_reactions sol_reagents Verify Purity (NMR, MS) Use Fresh/Purified Materials check_reagents->sol_reagents Purity Issue? sol_catalyst Degas Solvents Use Inert Atmosphere (N₂/Ar) Add Fresh Reducing Agent (e.g., NaAscorbate) Add Ligand (e.g., THPTA) check_catalyst->sol_catalyst Activity Issue? sol_conditions Screen Solvents Vary Temperature Adjust Catalyst Loading check_conditions->sol_conditions Optimization? sol_side_reactions Identify Byproducts (MS, NMR) Minimize O₂ (for Glaser coupling) Lower Temperature check_side_reactions->sol_side_reactions Competing Reaction? end_goal Improved Yield sol_reagents->end_goal sol_catalyst->end_goal sol_conditions->end_goal sol_side_reactions->end_goal

Caption: A logical workflow for troubleshooting low yields in triazole synthesis.

G cluster_catalyst Catalytic Cycle azide R₁-N₃ (Azide) acetylide Cu(I)-Acetylide Intermediate azide->acetylide + Azide alkyne R₂-C≡CH (Terminal Alkyne) alkyne->acetylide cu1 Cu(I) cu1->acetylide cu2 Cu(II) cu2->cu1 Reduction ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu1 triazolide Copper Triazolide acetylide->triazolide Cyclization triazolide->cu1 Regeneration product 1,4-Disubstituted 1,2,3-Triazole triazolide->product + H⁺

Caption: General reaction pathway for Cu(I)-catalyzed azide-alkyne cycloaddition.

References

Technical Support Center: Monitoring 5-Bromo-1H-benzotriazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving 5-Bromo-1H-benzotriazole. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of reactions with this compound?

A1: The most common methods for monitoring these reactions are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] The choice of method depends on factors like the reaction scale, the properties of the reactants and products, and the required level of quantitative detail.

Q2: How can I use TLC to quickly check my reaction's progress?

A2: TLC is a rapid and simple qualitative technique to visualize the consumption of starting materials and the appearance of products.[1] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can observe the disappearance of the starting material spot and the emergence of a new spot corresponding to the product.

Q3: When is HPLC a more suitable monitoring technique than TLC?

A3: HPLC is preferred when quantitative data is needed. It provides accurate information on the concentration of reactants and products, allowing for the calculation of reaction kinetics and conversion rates. HPLC is particularly useful for complex reaction mixtures where baseline separation of all components is necessary for accurate quantification.

Q4: Can I use GC-MS to monitor reactions of this compound?

A4: Yes, GC-MS is a powerful technique for monitoring reactions involving volatile and thermally stable compounds.[2] this compound and many of its derivatives can be analyzed by GC-MS, which provides both separation and structural information, aiding in the identification of products and byproducts.[3]

Q5: How does NMR spectroscopy help in monitoring these reactions?

A5: NMR spectroscopy offers detailed structural information about the molecules in the reaction mixture.[4] By taking periodic NMR spectra of the reaction mixture, you can observe the decrease in the intensity of signals corresponding to the starting material and the increase in signals for the product. This method is non-invasive and can provide real-time kinetic data.[5][6]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Q: My spots are streaking on the TLC plate. What could be the cause?

A: Streaking on a TLC plate can be caused by several factors:

  • Sample is too concentrated: Try diluting your sample before spotting it on the plate.[7]

  • Inappropriate solvent system: If the solvent is too polar, it can cause polar compounds to streak. Try a less polar solvent system.

  • The compound is acidic or basic: For acidic compounds, adding a small amount of acetic acid to the eluent can help. For basic compounds, adding a small amount of triethylamine may resolve the issue.[8]

Q: I don't see any spots on my TLC plate after developing and visualization. What should I do?

A: This issue can arise from a few common problems:

  • Sample is too dilute: The concentration of your compound might be too low to be detected. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry in between applications.[9]

  • Ineffective visualization technique: Ensure you are using an appropriate visualization method. For aromatic compounds like this compound, UV light (254 nm) is usually effective.[10] If the compounds are not UV-active, consider using a chemical stain like potassium permanganate or iodine.[11]

  • Compound evaporated: If your product is highly volatile, it may have evaporated from the TLC plate.

High-Performance Liquid Chromatography (HPLC)

Q: I'm seeing poor peak shape (e.g., tailing or fronting) in my HPLC chromatogram. How can I improve it?

A: Poor peak shape in HPLC can often be rectified by:

  • Adjusting the mobile phase pH: For ionizable compounds, ensuring the mobile phase pH is at least 2 units away from the compound's pKa can improve peak shape.

  • Optimizing the mobile phase composition: Adjusting the ratio of organic solvent to aqueous buffer can improve peak symmetry.

  • Checking for column overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

  • Ensuring proper sample dissolution: The sample should be dissolved in the mobile phase or a weaker solvent to prevent peak distortion.[12]

Q: My peaks are not well-resolved. What can I do?

A: To improve peak resolution in HPLC, you can:

  • Optimize the mobile phase: Try a different solvent system or a gradient elution. For aromatic compounds, columns like a C18 or a Phenyl phase can provide good selectivity.

  • Change the column: A column with a different stationary phase may provide better separation.

  • Adjust the flow rate: Lowering the flow rate can sometimes improve resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: I am not seeing my compound of interest in the GC-MS chromatogram. Why might this be?

A: Several factors could lead to the absence of a peak for your compound:

  • The compound is not volatile enough: GC-MS requires compounds to be volatile. If your product has a high boiling point, it may not elute from the GC column. Derivatization to a more volatile compound might be necessary.[13]

  • The compound is thermally labile: The high temperatures in the GC injector or column may be causing your compound to decompose. Try lowering the injector temperature.

  • Inappropriate column: The GC column's stationary phase may not be suitable for your compound. For halogenated aromatic compounds, a non-polar column like a DB-5 is often a good starting point.[13]

Q: Why am I seeing multiple peaks when I expect only one?

A: The presence of unexpected peaks could be due to:

  • Formation of byproducts: Your reaction may be producing unexpected side products. The mass spectrum of each peak can help in their identification.

  • Sample degradation: The compound may be degrading in the hot injector port.

  • Isomers: If your reaction can produce isomers, they may be separating on the GC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My NMR spectrum has broad peaks. What is causing this?

A: Broad peaks in an NMR spectrum can be a result of:

  • Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Sample aggregation: At high concentrations, molecules may aggregate, leading to broader signals. Diluting the sample can help.

  • Chemical exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale, the peaks can be broad.

Q: The integrals in my ¹H NMR spectrum are not accurate. How can I fix this?

A: Inaccurate integration can be due to:

  • Poor phasing and baseline correction: Ensure the spectrum is properly phased and the baseline is flat before integrating.

  • Overlapping signals: If peaks are overlapping, it can be difficult to obtain accurate integrals. Using a higher field NMR instrument may improve resolution.

  • Insufficient relaxation delay: For quantitative NMR, the relaxation delay (d1) should be long enough (typically 5 times the longest T1) to allow for full relaxation of the nuclei.

Data Presentation

Table 1: Representative Analytical Data for a Hypothetical N-Alkylation Reaction of this compound

CompoundTechniqueParameterValue (Illustrative)
This compound (Starting Material)TLCRf0.3 (30% EtOAc/Hexane)
HPLCRetention Time5.2 min
GC-MSRetention Time8.7 min
¹H NMRChemical Shift (ppm)8.10 (s, 1H), 7.85 (d, 1H), 7.50 (d, 1H)
Alkyl Halide (Reactant)TLCRf0.8 (30% EtOAc/Hexane)
HPLCRetention Time7.5 min
GC-MSRetention Time6.1 min
¹H NMRChemical Shift (ppm)3.50 (t, 2H), 1.80 (m, 2H), 1.00 (t, 3H)
N-Alkyl-5-bromo-1H-benzotriazole (Product)TLCRf0.6 (30% EtOAc/Hexane)
HPLCRetention Time9.3 min
GC-MSRetention Time11.2 min
¹H NMRChemical Shift (ppm)8.15 (s, 1H), 7.90 (d, 1H), 7.55 (d, 1H), 4.50 (t, 2H)

Note: These values are for illustrative purposes only and will vary depending on the specific reaction, alkyl halide used, and the exact analytical conditions.

Experimental Protocols

Thin-Layer Chromatography (TLC)

Objective: To qualitatively monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

Methodology:

  • Prepare the Developing Chamber: Pour a suitable solvent system (e.g., 30% ethyl acetate in hexane) into a developing chamber to a depth of about 0.5 cm.[7] Place a piece of filter paper inside to saturate the chamber with solvent vapors and cover it.

  • Prepare the TLC Plate: With a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[14]

  • Spot the Plate: Using separate capillary tubes, spot the starting material (this compound), the co-reactant, and the reaction mixture on the origin line. It is also good practice to co-spot the starting material and the reaction mixture in one lane to help with identification.[8]

  • Develop the Plate: Place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.[14] Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[7] Allow the plate to dry and then visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively determine the concentration of reactants and products over time.

Methodology:

  • Prepare the Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. Filter and degas the mobile phase before use.

  • Equilibrate the System: Set up the HPLC system with an appropriate column (e.g., C18 column). Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Prepare the Sample: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with the mobile phase to a suitable concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the Sample: Inject the prepared sample into the HPLC system.

  • Analyze the Data: Record the chromatogram. Identify the peaks corresponding to the starting material and product by comparing their retention times with those of authentic standards. The area under each peak is proportional to the concentration of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile components of the reaction mixture.

Methodology:

  • Prepare the Sample: Withdraw a small aliquot from the reaction mixture. Perform a liquid-liquid extraction if the reaction solvent is not suitable for GC-MS (e.g., extract with dichloromethane or ethyl acetate).[2] Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration (e.g., ~10 µg/mL).[13]

  • Set up the GC-MS: Install a suitable GC column (e.g., a non-polar column like DB-5ms). Set the appropriate temperature program for the oven, injector, and transfer line.

  • Inject the Sample: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Acquire Data: Acquire the data in full scan mode to identify all components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. For quantitative analysis, a Selected Ion Monitoring (SIM) method can be developed.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To monitor the reaction by observing changes in the chemical shifts and integrals of protons specific to the reactants and products.

Methodology:

  • Prepare the Sample: At specific time points, take an aliquot of the reaction mixture. If the reaction is slow, you can run the reaction directly in an NMR tube. Otherwise, quench the reaction and remove the solvent. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the Spectrum: Place the NMR tube in the spectrometer and acquire a ¹H NMR spectrum.

  • Process the Data: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analyze the Spectrum: Identify the characteristic peaks for the starting material and the product. Integrate a well-resolved peak for both the starting material and the product. The relative ratio of these integrals will give the conversion of the reaction.

Visualizations

Reaction_Monitoring_Workflow cluster_0 Reaction Setup cluster_1 Sampling cluster_2 Analytical Techniques cluster_3 Data Analysis & Decision Start Start Reaction Sample Take Aliquot at Time (t) Start->Sample TLC TLC Analysis Sample->TLC HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR Analyze Analyze Data TLC->Analyze HPLC->Analyze GCMS->Analyze NMR->Analyze Decision Reaction Complete? Analyze->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Sample

Caption: General experimental workflow for monitoring a chemical reaction.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Potential Causes & Checks cluster_2 Troubleshooting Actions cluster_3 Re-evaluation Problem Reaction Not Progressing (Based on TLC/HPLC/GC-MS) Check_Reagents Check Reagent Quality & Stoichiometry Problem->Check_Reagents Check_Temp Verify Reaction Temperature Problem->Check_Temp Check_Solvent Check Solvent Purity Problem->Check_Solvent Check_Catalyst Check Catalyst Activity (if applicable) Problem->Check_Catalyst Add_Reagent Add More Reagent/Catalyst Check_Reagents->Add_Reagent Increase_Temp Increase Temperature Check_Temp->Increase_Temp Change_Solvent Change Solvent Check_Solvent->Change_Solvent Check_Catalyst->Add_Reagent Re_Monitor Re-monitor Reaction Progress Add_Reagent->Re_Monitor Increase_Temp->Re_Monitor Change_Solvent->Re_Monitor Decision Problem Solved? Re_Monitor->Decision Consult Consult Literature/Senior Chemist Decision->Consult No Success Continue Reaction Decision->Success Yes

Caption: Troubleshooting workflow for a stalled chemical reaction.

References

dealing with impurities in 5-Bromo-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1H-benzotriazole. The information is designed to help identify and resolve common issues related to impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The synthesis of this compound typically involves the diazotization of 4-bromo-o-phenylenediamine.[1][2][3] Consequently, the primary impurities may include:

  • Unreacted Starting Materials: Residual 4-bromo-o-phenylenediamine.

  • Inorganic Salts: Sodium nitrite and sodium salts from the reaction and workup.

  • Side-Reaction Products:

    • Isomeric Impurities: Formation of other brominated benzotriazole isomers.

    • Dibrominated Benzotriazoles: Over-bromination can lead to dibrominated products.[1]

    • Phenolic Impurities: Decomposition of the diazonium salt intermediate, particularly at elevated temperatures, can form phenolic byproducts.

  • Polymeric/Tarry Materials: Often observed as "insoluble black impurities" during the synthesis.[1]

Q2: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of your product:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the main compound and its organic impurities.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[10][11][12][13]

Q3: What is the impact of these impurities on subsequent reactions?

The presence of impurities can have several adverse effects on downstream applications:

  • Reduced Yields: Impurities can interfere with catalysts or react with reagents, leading to lower yields of the desired product.

  • Formation of Byproducts: Reactive impurities can participate in side reactions, complicating the purification of the final product.

  • Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations for subsequent reaction steps.

  • Altered Biological Activity: In drug development, even small amounts of impurities can affect the pharmacological profile of the final compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite to prevent decomposition of the diazonium salt.[1] Use a slight excess of sodium nitrite.
Decomposition of Diazonium Salt Strictly control the temperature throughout the reaction. Avoid localized heating. The diazonium salt is unstable at higher temperatures and can decompose to form phenolic impurities.
Loss during Workup/Purification Optimize the recrystallization solvent and procedure to minimize loss of the product in the mother liquor. Ensure complete precipitation before filtration.
Issue 2: Product is Discolored (Yellow, Brown, or Black Particles)
Potential Cause Recommended Solution
Presence of Tarry/Polymeric Impurities During the synthesis, filter the hot reaction mixture to remove insoluble black impurities before cooling and crystallization.[1]
Colored Organic Impurities Treat a solution of the crude product with activated charcoal before recrystallization. Use a minimal amount of charcoal to avoid adsorption of the desired product.
Oxidation of Starting Material or Product Store 4-bromo-o-phenylenediamine and the final product under an inert atmosphere and protected from light to prevent oxidation.
Issue 3: Presence of Starting Material in the Final Product
Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction is stirred for the recommended time after the addition of all reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inefficient Purification Perform recrystallization from an appropriate solvent system. If co-crystallization is an issue, consider column chromatography for purification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a standard synthetic procedure.[1]

  • Dissolve 4-bromo-o-phenylenediamine (1.0 eq) in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Heat the mixture to 80-85 °C and filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath to induce crystallization.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, ethanol/water mixture, or toluene).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Protocol 3: Purity Analysis by HPLC
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable ratio of A:B and gradually increase the percentage of B to elute the compound and any less polar impurities. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition or a suitable solvent like acetonitrile/water.

Data Presentation

Table 1: Potential Impurities and their Origin

ImpurityChemical StructurePotential Origin
4-bromo-o-phenylenediamineC₆H₇BrN₂Unreacted starting material
DibromobenzotriazoleC₆H₃Br₂N₃Over-bromination during synthesis of starting material or side reaction
4-Bromo-2-nitrophenolC₆H₄BrNO₃Decomposition of diazonium salt intermediate
Polymeric materials-Side reactions during diazotization

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC Chromatographic separation based on polarityQuantitative purity, detection of non-volatile impuritiesHigh resolution, sensitive, widely availableRequires reference standards for identification
GC-MS Chromatographic separation based on volatility and mass-to-charge ratioIdentification and quantification of volatile impuritiesHigh sensitivity, provides structural informationNot suitable for non-volatile or thermally labile compounds
¹H NMR Nuclear magnetic resonance of protonsStructural confirmation, identification of impurities with distinct signalsNon-destructive, can be quantitative (qNMR)May not detect impurities with overlapping signals or no protons

Visualizations

G Troubleshooting Workflow for Impure this compound start Crude this compound purity_check Assess Purity (HPLC, TLC) start->purity_check is_pure Purity > 99%? purity_check->is_pure end Pure Product is_pure->end Yes troubleshoot Identify Impurity Type is_pure->troubleshoot No unreacted_sm Unreacted Starting Material (4-bromo-o-phenylenediamine) troubleshoot->unreacted_sm TLC/HPLC shows starting material colored_impurities Colored/Tarry Impurities troubleshoot->colored_impurities Product is discolored other_organic Other Organic Impurities (Isomers, Side-products) troubleshoot->other_organic HPLC shows unknown peaks recrystallize Recrystallization unreacted_sm->recrystallize charcoal Activated Charcoal Treatment + Recrystallization colored_impurities->charcoal column_chrom Column Chromatography other_organic->column_chrom recrystallize->purity_check charcoal->purity_check column_chrom->purity_check

Caption: A logical workflow for troubleshooting impurities in this compound.

G Signaling Pathway of Impurity Formation cluster_main Main Reaction Pathway cluster_side Side Reactions start 4-bromo-o-phenylenediamine + NaNO2 / H+ diazonium Diazonium Salt Intermediate start->diazonium Diazotization (0-5 °C) incomplete Incomplete Reaction start->incomplete product This compound diazonium->product Intramolecular Cyclization high_temp High Temperature (> 5 °C) diazonium->high_temp polymer Tarry/Polymeric Impurities diazonium->polymer Decomposition phenol Phenolic Impurities high_temp->phenol unreacted_sm Unreacted Starting Material incomplete->unreacted_sm

Caption: Potential pathways for impurity formation during the synthesis of this compound.

References

Technical Support Center: Scale-Up Synthesis of 5-Bromo-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Bromo-1H-benzotriazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up the synthesis of this compound revolve around managing the highly exothermic diazotization reaction, ensuring efficient heat transfer and mixing in larger reactors, controlling impurity formation, and safely handling corrosive and potentially hazardous materials.[1] The diazotization of 4-bromo-o-phenylenediamine is a rapid and highly exothermic process, which can lead to thermal runaway if not properly controlled.[2] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Inefficient mixing can lead to localized "hot spots" and an increase in side reactions, impacting both yield and purity.

Q2: What are the common impurities encountered during the scale-up synthesis and how can they be minimized?

A2: Common impurities can include unreacted starting materials (4-bromo-o-phenylenediamine), diazonium salt decomposition byproducts (such as phenols), and potentially isomeric bromo-benzotriazoles. The formation of tar-like polymers from prolonged reaction times can also be an issue.[1] To minimize these impurities, it is crucial to maintain strict temperature control (typically 0-5 °C) during the addition of sodium nitrite to prevent diazonium salt decomposition.[3][4] Ensuring a slight excess of sodium nitrite can help drive the reaction to completion, but a large excess should be avoided. The use of acetic acid as both a solvent and proton source helps to suppress polybromination.[1] Post-reaction, a hot filtration step is often employed to remove insoluble impurities.[3]

Q3: What are the key safety considerations for the large-scale synthesis of this compound?

A3: The primary safety concerns are the thermal instability of the diazonium salt intermediate and the handling of corrosive and toxic materials. Diazonium salts can be explosive in their isolated, dry state.[5] Therefore, this synthesis is performed in situ, where the diazonium salt is generated and consumed in the same pot. It is critical to have a robust cooling system and emergency quenching procedures in place. The starting material, 4-bromo-o-phenylenediamine, is a suspected carcinogen and irritant.[6] Sodium nitrite is a strong oxidizer and is toxic. Acetic acid is corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn. The reaction should be conducted in a well-ventilated area, and personnel should be trained on the specific hazards of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt intermediate due to high temperature. 3. Inefficient cyclization. 4. Product loss during workup and isolation.1. Ensure the correct stoichiometry of sodium nitrite. Perform a starch-iodide paper test to check for a slight excess of nitrous acid. 2. Maintain the reaction temperature strictly between 0-5°C during sodium nitrite addition. Ensure the reactor's cooling capacity is sufficient for the scale. 3. After diazotization, ensure the reaction is allowed to warm to the optimal temperature for cyclization (around 80-85°C) as per the protocol.[3] 4. Optimize the crystallization and filtration process. Ensure the filtrate is sufficiently cooled to maximize product precipitation.
Poor Purity / High Impurity Levels 1. Formation of phenolic byproducts from diazonium salt decomposition. 2. Presence of unreacted starting materials. 3. Formation of tarry byproducts.1. Improve temperature control during diazotization. 2. Check the quality of the 4-bromo-o-phenylenediamine. Ensure complete dissolution before starting the diazotization. 3. Avoid prolonged reaction times at elevated temperatures. Perform a hot filtration to remove insoluble tars before crystallization.[3]
Reaction Runaway / Exotherm 1. Too rapid addition of sodium nitrite. 2. Inadequate cooling capacity for the reactor scale. 3. Poor mixing leading to localized concentration and heat buildup.1. Add the sodium nitrite solution slowly and sub-surface to ensure rapid dispersion and reaction. 2. Before scaling up, perform a thermal hazard assessment (e.g., using a reaction calorimeter) to understand the heat flow and ensure the cooling system is adequate. 3. Use an appropriate agitator and stirring speed to ensure good mixing. Baffles in the reactor can improve mixing efficiency.
Crystallization / Isolation Issues 1. Oiling out of the product instead of crystallization. 2. Formation of very fine particles that are difficult to filter. 3. Product is discolored.1. Cool the reaction mixture slowly and with controlled agitation to promote the growth of larger crystals. Seeding with a small amount of pure product can help initiate crystallization. 2. Control the rate of cooling and agitation. A slower cooling rate generally leads to larger crystals. 3. Use activated carbon to decolorize the solution before crystallization. Ensure that all tarry byproducts have been removed by hot filtration.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound (Representative Data)

ParameterLaboratory Scale (e.g., 10 g)Pilot Scale (e.g., 10 kg)Key Considerations for Scale-Up
Starting Material (4-bromo-o-phenylenediamine) 10 g10 kgEnsure consistent quality and purity of the raw material at a larger scale.
Sodium Nitrite ~4.1 g (1.1 eq)~4.1 kg (1.1 eq)Metered addition is critical to control the exotherm.
Acetic Acid ~40 mL~40 LHandle larger volumes of corrosive acid with appropriate equipment.
Reaction Temperature (Diazotization) 0-5 °C0-5 °CHeat removal is a major challenge; requires a highly efficient cooling system.
Reaction Time (Diazotization) ~1 hour2-4 hours (addition time)Slower addition rate is necessary to manage the exotherm.
Reaction Temperature (Cyclization) 80-85 °C80-85 °CRequires a reactor with good heating capabilities and temperature control.
Typical Yield ~90%[3]80-85%Yields may be slightly lower due to longer reaction times and more complex workup.
Purity (Crude) >95%>90%Impurity profile may be different and require optimization of the purification process.
Purification Method RecrystallizationRecrystallization / ReslurryingMay require larger volumes of solvent and specialized filtration and drying equipment.

Note: The pilot-scale data is representative and can vary depending on the specific equipment and process parameters used.

Experimental Protocols

Laboratory-Scale Synthesis of this compound [3]

  • Preparation: In a flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g (53.5 mmol) of 4-bromobenzene-1,2-diamine in a mixture of 20 ml of acetic acid and 100 ml of water. If necessary, warm the mixture slightly to achieve complete dissolution.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. Prepare a solution of 4.06 g (58.8 mmol) of sodium nitrite in 10 ml of water. Slowly add the sodium nitrite solution dropwise to the cooled diamine solution, ensuring the temperature is maintained between 0-5 °C. Stir the mixture for 1 hour at this temperature.

  • Cyclization: After 1 hour, add an additional 20 ml of acetic acid. Heat the reaction mixture to 80-85 °C and stir for 1 hour.

  • Workup and Isolation: Filter the hot solution to remove any insoluble impurities. Cool the filtrate to 0-5 °C and allow it to stand for 30 minutes to precipitate the product. Collect the precipitate by filtration, wash with cold water, and dry under vacuum at 45 °C. This procedure typically yields around 9.48 g (90%) of this compound.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup and Isolation dissolution Dissolve 4-bromo-o-phenylenediamine in acetic acid and water diazotization Diazotization at 0-5°C with Sodium Nitrite dissolution->diazotization Cooling cyclization Cyclization at 80-85°C diazotization->cyclization Heating hot_filtration Hot Filtration cyclization->hot_filtration crystallization Crystallization at 0-5°C hot_filtration->crystallization Cooling filtration_drying Filtration and Drying crystallization->filtration_drying product This compound filtration_drying->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_temp Verify Temperature Control (0-5°C for Diazotization) start->check_temp temp_ok OK check_temp->temp_ok temp_not_ok Not OK check_temp->temp_not_ok check_stoichiometry Check Reagent Stoichiometry (NaNO2 excess) stoich_ok OK check_stoichiometry->stoich_ok stoich_not_ok Not OK check_stoichiometry->stoich_not_ok check_mixing Evaluate Mixing Efficiency mixing_ok OK check_mixing->mixing_ok mixing_not_ok Not OK check_mixing->mixing_not_ok check_workup Review Workup & Isolation (Crystallization, Filtration) workup_ok OK check_workup->workup_ok workup_not_ok Not OK check_workup->workup_not_ok temp_ok->check_stoichiometry improve_cooling Improve Cooling System temp_not_ok->improve_cooling stoich_ok->check_mixing adjust_reagents Adjust Reagent Amounts stoich_not_ok->adjust_reagents mixing_ok->check_workup improve_agitation Improve Agitator/Stirring mixing_not_ok->improve_agitation optimize_crystallization Optimize Cooling Profile workup_not_ok->optimize_crystallization

Caption: Troubleshooting logic for low yield or purity in the synthesis.

References

Technical Support Center: Catalyst Selection for Coupling Reactions Involving 5-Bromo-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving 5-Bromo-1H-benzotriazole.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this compound failing or giving low yields?

A1: Low yields or reaction failure with this compound can be attributed to several factors. The benzotriazole moiety itself can act as a ligand, potentially poisoning the palladium catalyst by coordinating to the metal center and inhibiting its catalytic activity. Other common issues include suboptimal reaction conditions, inappropriate choice of catalyst, ligand, or base, and the presence of impurities.

Q2: Is it necessary to protect the N-H group of this compound before performing a coupling reaction?

A2: N-H protection can be beneficial, particularly if you are experiencing issues with catalyst inhibition or side reactions. The acidic proton on the triazole ring can react with the base, and the nitrogen atoms can coordinate to the palladium catalyst. Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can mitigate these issues. However, successful couplings have been reported on the unprotected substrate, so it is often a matter of experimental optimization.

Q3: I am observing a significant amount of dehalogenated byproduct (1H-benzotriazole). How can I minimize this?

A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It can be minimized by:

  • Using anhydrous and thoroughly degassed solvents: Residual water or oxygen can contribute to this side reaction.

  • Optimizing the base: Use an anhydrous base and consider screening different bases to find one that minimizes this side reaction.

  • Choosing the right ligand: Bulky, electron-rich phosphine ligands can sometimes suppress hydrodehalogenation.

Q4: My reaction mixture turns black, and the reaction stalls. What does this indicate?

A4: The formation of a black precipitate, known as "palladium black," indicates the decomposition and aggregation of the Pd(0) catalyst. This deactivation can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand that fails to stabilize the catalytic species. To prevent this, ensure a strictly inert atmosphere, use a robust ligand, and avoid excessive temperatures.

Q5: How do I choose the right ligand for my coupling reaction with this compound?

A5: The choice of ligand is critical. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective for N-heterocyclic substrates as they can promote the oxidative addition and reductive elimination steps while sterically hindering catalyst inhibition by the substrate's nitrogen atoms. For Heck and Sonogashira reactions, a range of phosphine ligands and N-heterocyclic carbenes (NHCs) can be effective, and screening may be necessary to find the optimal choice for your specific substrate and coupling partner.

Troubleshooting Guides

Issue 1: Low or No Conversion

If you observe minimal or no formation of your desired product, a systematic approach to troubleshooting is recommended.

low_conversion start Low/No Conversion check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents sub_catalyst1 Is the catalyst active? (Use a fresh batch) check_catalyst->sub_catalyst1 sub_catalyst2 Is the ligand appropriate? (Try bulky, electron-rich phosphines) check_catalyst->sub_catalyst2 sub_conditions1 Is the temperature optimal? (Gradually increase if sluggish) check_conditions->sub_conditions1 sub_conditions2 Is the atmosphere inert? (Ensure proper degassing) check_conditions->sub_conditions2 sub_reagents1 Are reagents pure and dry? (Purify starting materials) check_reagents->sub_reagents1

Caption: Troubleshooting workflow for low or no product conversion.

Issue 2: Formation of Byproducts

The presence of significant side products indicates competing reaction pathways.

byproduct_formation start Byproduct Formation homocoupling Homocoupling (Aryl-Aryl or Alkyne-Alkyne) start->homocoupling dehalogenation Hydrodehalogenation (Loss of Bromine) start->dehalogenation other Other Side Reactions start->other solution_homocoupling - Ensure O2 exclusion - Lower catalyst loading - For Sonogashira, consider  copper-free conditions homocoupling->solution_homocoupling solution_dehalogenation - Use anhydrous solvents/reagents - Optimize base selection - Screen different ligands dehalogenation->solution_dehalogenation solution_other - Analyze byproducts by MS/NMR - Consider N-protection of  benzotriazole other->solution_other

Caption: Decision tree for addressing common byproduct formation.

Data Presentation: Comparative Catalyst Performance

The following tables summarize typical conditions for Suzuki-Miyaura, Heck, and Sonogashira couplings involving this compound and related N-heterocycles. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions
EntryCoupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME802High
2Arylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O80-100-High
3N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME802~85
44-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10018~90
Table 2: Heck Coupling Conditions (General Starting Points)
EntryCoupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF100
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF110
3StyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O150 (MW)
Table 3: Sonogashira Coupling Conditions
EntryCoupling PartnerPd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Yield (%)
1Terminal AlkynePdCl₂(PPh₃)₂ (2)CuI (3)Et₃NTHFRTHigh
2PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMFRTGood
3Terminal AlkynePd(OAc)₂ (1)-Cs₂CO₃DMF100Moderate

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

suzuki_workflow A 1. Reagent Prep B Combine this compound (1 eq), boronic acid (1.2 eq), and base (2 eq) in a dry flask. A->B C 2. Inert Atmosphere D Evacuate and backfill flask with Argon or Nitrogen (3x). C->D E 3. Solvent & Catalyst Addition F Add degassed solvent (e.g., DME). Add Pd catalyst (e.g., Pd(dppf)Cl₂, 5 mol%). E->F G 4. Reaction H Heat to 80-100 °C with vigorous stirring. Monitor by TLC/LC-MS. G->H I 5. Work-up & Purification J Cool, dilute with water, extract with organic solvent. Purify by column chromatography. I->J

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Methodology:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the degassed solvent (e.g., DME or a dioxane/water mixture) via syringe.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) under an inert atmosphere.

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Heck Coupling

Methodology:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%).

  • Seal the vessel and purge with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., DMF or MeCN), followed by the base (e.g., Et₃N, 1.5-2.0 equiv.) and the alkene (1.2-1.5 equiv.).

  • Heat the reaction mixture (e.g., to 100-120 °C) and monitor its progress.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Protocol for Sonogashira Coupling

Methodology:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%) for the copper-catalyzed version.

  • Seal the vessel and purge with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, which can also serve as the solvent).

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography. For copper-free protocols, omit the CuI and a stronger base like Cs₂CO₃ may be required, often with heating.

Disclaimer: The provided protocols and troubleshooting advice are intended as a general guide. Reaction conditions should be optimized for each specific substrate and coupling partner. Always perform a thorough literature search and risk assessment before conducting any new chemical reaction.

Validation & Comparative

A Comparative Guide to 5-Bromo-1H-benzotriazole and 5-Chloro-1H-benzotriazole as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the corrosion inhibition properties of 5-Bromo-1H-benzotriazole and 5-Chloro-1H-benzotriazole. While extensive experimental data is available for the chloro-derivative, a direct experimental comparison with the bromo-analog is not prevalent in the current body of scientific literature. Therefore, this document presents a comprehensive overview of the performance of 5-Chloro-1H-benzotriazole, supported by experimental data, and complements this with theoretical insights to infer the potential efficacy of this compound.

Executive Summary

5-Chloro-1H-benzotriazole (5Cl-BTA) has been demonstrated to be an effective mixed-type corrosion inhibitor, particularly for copper and its alloys in acidic environments. Its mechanism of action involves the formation of a protective film on the metal surface, with its adsorption characteristics following the Langmuir isotherm. Experimental data consistently shows that its inhibition efficiency increases with higher concentrations.

While direct experimental data for this compound is scarce, theoretical and quantum chemical studies on halogenated benzotriazoles suggest that the nature of the halogen substituent significantly influences the inhibitor's performance. Generally, the electronegativity and the size of the halogen atom can affect the electron density distribution in the benzotriazole ring system, which in turn governs the strength of its interaction with the metal surface.

Quantitative Performance Data: 5-Chloro-1H-benzotriazole

The following table summarizes the corrosion inhibition performance of 5-Chloro-1H-benzotriazole on copper in a simulated acid rain solution (pH 2.42), as determined by potentiodynamic polarization measurements.

Inhibitor Concentration (mol/L)Corrosion Current Density (jcorr) (A/cm²)Inhibition Efficiency (IE %)
0 (Blank)1.83 x 10⁻⁵-
1 x 10⁻⁶1.01 x 10⁻⁵44.8
1 x 10⁻⁵6.50 x 10⁻⁶64.5
5 x 10⁻⁵3.20 x 10⁻⁶82.5
1 x 10⁻⁴1.61 x 10⁻⁶91.2

Theoretical Comparison and Inferred Performance of this compound

Quantum chemical studies on halogenated benzotriazoles provide a framework for predicting the relative corrosion inhibition efficiencies. The inhibition performance is often correlated with molecular properties such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the dipole moment.

The chloro group is known to be an electron-withdrawing group, which can enhance the adsorption of the inhibitor onto the metal surface. It is theorized that the bromo-substituent, also being a halogen, would exhibit a similar electron-withdrawing effect. However, the larger atomic radius and differing electronegativity of bromine compared to chlorine may lead to variations in the stability and uniformity of the protective film formed on the metal surface. Some theoretical studies suggest that an increase in the electron-donating ability of the substituent can lead to higher inhibition efficiency. The precise effect of substituting chlorine with bromine requires direct experimental validation.

Experimental Protocols

The data presented for 5-Chloro-1H-benzotriazole was obtained using standard electrochemical techniques. A detailed methodology for a typical potentiodynamic polarization experiment is provided below.

Potentiodynamic Polarization Measurement
  • Electrode Preparation: A copper specimen is used as the working electrode. It is typically embedded in an insulating resin, leaving a defined surface area exposed. The surface is mechanically polished with successively finer grades of abrasive paper, followed by polishing with a diamond paste to achieve a mirror-like finish. The polished electrode is then rinsed with distilled water and degreased with acetone.

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the prepared copper working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.

  • Test Solution: The corrosive medium, such as a simulated acid rain solution (pH 2.42), is prepared. The inhibitor (5-Chloro-1H-benzotriazole) is added to the solution at various concentrations. A blank solution without the inhibitor is also used for comparison.

  • Measurement Procedure:

    • The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize, which typically takes about 30-60 minutes.

    • Once the OCP is stable, the potentiodynamic polarization scan is performed. The potential is swept from a value more negative than the OCP to a value more positive than the OCP at a constant scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to their intersection.

    • The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i₀ - i) / i₀] * 100 where i₀ and i are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Visualizing the Process

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_cell Electrochemical Cell cluster_measurement Measurement cluster_analysis Data Analysis p1 Copper Specimen p2 Mechanical Polishing p1->p2 p3 Degreasing p2->p3 c1 Working Electrode (Cu) p3->c1 c2 Reference Electrode (SCE) c3 Counter Electrode (Pt) c4 Corrosive Solution +/- Inhibitor m1 OCP Stabilization c4->m1 m2 Potentiodynamic Scan m1->m2 a1 Tafel Extrapolation m2->a1 a2 Calculate icorr & Ecorr a1->a2 a3 Calculate Inhibition Efficiency a2->a3

Caption: Workflow for Potentiodynamic Polarization Experiment.

Proposed Corrosion Inhibition Mechanism

Inhibition_Mechanism cluster_metal Metal Surface cluster_inhibitor Inhibitor Molecule cluster_process Inhibition Process M Metal (e.g., Copper) Adsorption Adsorption onto Metal Surface M->Adsorption Interaction Inh Halogenated Benzotriazole (5-X-BTA, X=Cl or Br) Inh->Adsorption Film Formation of Protective Film (Metal-Inhibitor Complex) Adsorption->Film Film->M Protection from Corrosive Species

Caption: Generalized Mechanism of Corrosion Inhibition.

Conclusion

Decoding the Bioactivity of Halogenated Benzotriazoles: A Comparative Analysis of Bromo- vs. Chloro-Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the nuanced differences in the biological activity of structurally similar compounds are of paramount importance. This guide provides a detailed, data-driven comparison of bromo- and chloro-substituted benzotriazoles, highlighting their performance across various biological assays and outlining the experimental protocols used for their evaluation.

The substitution of halogen atoms, particularly bromine and chlorine, onto the benzotriazole scaffold has been a strategic approach to modulate the pharmacological profile of this versatile heterocyclic compound. These substitutions can significantly influence the molecule's lipophilicity, electronic properties, and ability to interact with biological targets, thereby altering its efficacy as an antimicrobial, antiviral, antiprotozoal, and cytotoxic agent.

Comparative Biological Activity: A Quantitative Overview

To facilitate a clear comparison, the following table summarizes the available quantitative data on the biological activities of representative bromo- and chloro-substituted benzotriazoles. It is important to note that direct comparative studies under identical experimental conditions are not always available in the literature, and thus, comparisons should be made with consideration of the specific assays and cell lines used.

Biological ActivityCompoundTest Organism/Cell LineMetric (µM)Reference
Antiprotozoal 5,6-dibromo-1H-benzotriazoleAcanthamoeba castellaniiMore effective than chlorohexidine[1][2]
5,6-dichloro-1H-benzotriazoleAcanthamoeba castellaniiLess effective than 5,6-dibromo analog[1][2]
Antiviral N-(4-(5,6-dichloro-2H-benzo[d][1][3][4]triazol-2-yl)phenyl)-4-methoxybenzamideCoxsackievirus B5 (CV-B5)EC₅₀: 6.9[3]
N-(4-(5,6-dichloro-2H-benzo[d][1][3][4]triazol-2-yl)phenyl)-4-chlorobenzamideCoxsackievirus B5 (CV-B5)EC₅₀: 5.5[3]
N-(4-(5,6-dichloro-2H-benzo[d][1][3][4]triazol-2-yl)phenyl)-4-methoxybenzamidePoliovirus (Sb-1)EC₅₀: 20.5[3]
N-(4-(5,6-dichloro-2H-benzo[d][1][3][4]triazol-2-yl)phenyl)-4-chlorobenzamidePoliovirus (Sb-1)EC₅₀: 17.5[3]
Antimicrobial 2,4-dichlorophenyl substituted benzotriazole derivativeMethicillin-resistant Staphylococcus aureus (MRSA)MIC: 4 µg/mL[5]
5,6-dichloro-1-(3,5-dinitrobenzyloxy)-1H-benzotriazoleMycobacterium tuberculosis H37RvComparable to isoniazid[6]
Cytotoxicity Pyrimidine-benzotriazole derivative (12O)SiHa (cervical cancer)IC₅₀: 0.009[7]
Imidazole-thione linked benzotriazoleMCF-7 (breast cancer)IC₅₀: 3.57[8]

Key Observations

From the available data, a few key trends emerge:

  • Antiprotozoal Activity: In the case of Acanthamoeba castellanii, the bromo-substituted benzotriazole demonstrated superior efficacy compared to its chloro-counterpart, highlighting the significant impact of the specific halogen on this particular activity.[1][2]

  • Antiviral Activity: While direct comparative data is limited, chloro-substituted benzotriazoles have shown potent activity against RNA viruses like Coxsackievirus B5 and Poliovirus.[3] The presence of chlorine atoms on the benzotriazole ring appears to be a favorable feature for antiviral efficacy.

  • Antimicrobial Activity: Chloro-substitution has been shown to yield potent antibacterial agents, with a notable example demonstrating high efficacy against MRSA.[5] Dichloro-substituted benzotriazoles have also exhibited promising antimycobacterial activity.[6]

  • Cytotoxicity: Benzotriazole derivatives, including those with halogen substitutions, have demonstrated significant cytotoxic potential against various cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range.[7]

Experimental Methodologies

A generalized workflow for assessing the biological activity of substituted benzotriazoles is depicted below. This workflow outlines the key stages from compound synthesis to the determination of specific biological activities.

Experimental Workflow for Biological Activity of Benzotriazoles Generalized Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis cluster_comparison Comparative Analysis Synthesis Synthesis of Bromo- and Chloro- substituted Benzotriazoles Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Characterization->Antimicrobial Antiviral Antiviral Assays (e.g., Plaque Reduction, Helicase Inhibition) Characterization->Antiviral Antiprotozoal Antiprotozoal Assays (e.g., Growth Inhibition) Characterization->Antiprotozoal Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Characterization->Cytotoxicity MIC MIC Value Determination Antimicrobial->MIC EC50 EC₅₀ Value Determination Antiviral->EC50 IC50 IC₅₀ Value Determination Antiprotozoal->IC50 Cytotoxicity->IC50 SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR EC50->SAR IC50->SAR

A generalized workflow for the synthesis, biological screening, and comparative analysis of benzotriazole derivatives.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a defined turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds (bromo- and chloro-substituted benzotriazoles) are serially diluted in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HeLa) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the bromo- and chloro-substituted benzotriazoles and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antiviral Activity: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).

Protocol:

  • Cell Monolayer Preparation: A confluent monolayer of host cells (e.g., Vero cells) is prepared in a multi-well plate.

  • Viral Infection: The cell monolayer is infected with a known amount of virus.

  • Compound Treatment: After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compounds and a gelling agent (e.g., carboxymethyl cellulose) to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • EC₅₀ Calculation: The EC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

Antiprotozoal Activity against Acanthamoeba castellanii

This assay evaluates the ability of a compound to inhibit the growth of the pathogenic amoeba Acanthamoeba castellanii.

Protocol:

  • Amoeba Culture: Acanthamoeba castellanii trophozoites are cultured in a suitable axenic medium.

  • Compound Treatment: The amoebae are incubated with various concentrations of the test compounds in a microtiter plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-30°C) for a specified period (e.g., 48-72 hours).

  • Viability Assessment: The viability of the amoebae is assessed using various methods, such as direct counting with a hemocytometer after staining with a viability dye (e.g., trypan blue) or using a colorimetric assay (e.g., AlamarBlue).

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of amoebal growth, is determined.

Conclusion

References

Unlocking Antifungal Potential: A Comparative Analysis of Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel antifungal agents is a continuous endeavor. Benzotriazole derivatives have emerged as a promising class of compounds, exhibiting significant activity against a range of fungal pathogens. This guide provides a comparative study of various benzotriazole derivatives, summarizing their antifungal efficacy through experimental data and outlining the methodologies for their evaluation.

The primary mechanism of action for many antifungal benzotriazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This targeted approach offers a basis for selective toxicity against fungi.

Comparative Antifungal Activity

The antifungal efficacy of benzotriazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a selection of benzotriazole derivatives against various fungal strains, as reported in several studies. Lower MIC values indicate higher antifungal activity.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
1-Nonyl-1H-benzo[d]imidazoleCandida albicans0.5-256
1-Decyl-1H-benzo[d]imidazoleCandida albicans0.5-256
5-substituted benzotriazole derivative (unspecified)Candida albicansNot specified[1]
Benzotriazole-phenyl substituted 1,3,4-oxadiazole derivativeCandida albicansNot specified
AlkylbenzotriazoleCryptococcus neoformans2
AlkylbenzotriazoleMicrosporum gypseum32
Benzotriazole derivative with amino pyridine ringNot specifiedStrong inhibitory effect
5,6-disubstituted benzotriazole (hydrophobic groups)Candida albicans1.6-25[4]
5,6-disubstituted benzotriazole (hydrophobic groups)Aspergillus niger12.5-25[4]

Experimental Protocols

The evaluation of the antifungal activity of benzotriazole derivatives involves standardized in vitro assays. The following are detailed methodologies for two key experiments:

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for determining the MIC of antifungal agents and is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

a. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration to obtain fresh, viable colonies.

  • A suspension of the fungal colonies is prepared in sterile saline or RPMI-1640 medium.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted to achieve the final desired inoculum concentration.

b. Preparation of Microdilution Plates:

  • A serial two-fold dilution of each benzotriazole derivative is prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.

  • Each well will contain a final volume of 100 µL of the diluted compound.

  • A positive control well (containing only the medium and the fungal inoculum) and a negative control well (containing only the medium) are included on each plate.

c. Inoculation and Incubation:

  • Each well (except the negative control) is inoculated with 100 µL of the prepared fungal suspension, resulting in a final volume of 200 µL.

  • The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

d. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the positive control.

Ergosterol Quantification Assay

This assay is used to investigate the effect of benzotriazole derivatives on the ergosterol biosynthesis pathway.[1][8][9]

a. Fungal Culture and Treatment:

  • Fungal cells are grown in a suitable liquid medium to the mid-logarithmic phase.

  • The culture is then treated with various concentrations of the benzotriazole derivative (typically at and below the MIC) and incubated for a specific period. A control culture without the compound is also maintained.

b. Ergosterol Extraction:

  • The fungal cells are harvested by centrifugation.

  • The cell pellet is saponified by heating with a solution of potassium hydroxide in ethanol. This process breaks down the cell walls and releases the cellular lipids.

  • The non-saponifiable lipids, including ergosterol, are then extracted using a non-polar solvent like n-heptane or hexane.

c. Spectrophotometric Analysis:

  • The extracted ergosterol is quantified by scanning the absorbance of the solution between 230 nm and 300 nm using a UV-Vis spectrophotometer.

  • Ergosterol has a characteristic absorbance spectrum with a peak at around 282 nm. The amount of ergosterol can be calculated from the absorbance values.

Visualizing the Experimental Workflow and Mechanism of Action

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for antifungal assays and the proposed signaling pathway for the action of benzotriazole derivatives.

experimental_workflow Experimental Workflow for Antifungal Assays cluster_mic Broth Microdilution Assay cluster_ergosterol Ergosterol Quantification Assay prep_inoculum Prepare Fungal Inoculum prep_plates Prepare Microdilution Plates with Compound Dilutions prep_inoculum->prep_plates inoculate Inoculate Plates prep_plates->inoculate incubate_mic Incubate Plates inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic culture_treat Culture and Treat Fungi with Compound extract_ergosterol Extract Ergosterol culture_treat->extract_ergosterol analyze_ergosterol Spectrophotometric Analysis extract_ergosterol->analyze_ergosterol

Caption: A flowchart illustrating the key steps in the broth microdilution and ergosterol quantification assays.

signaling_pathway Proposed Mechanism of Action of Benzotriazole Derivatives benzotriazole Benzotriazole Derivative cyp51 Lanosterol 14α-demethylase (CYP51) benzotriazole->cyp51 Inhibition ergosterol Ergosterol cyp51->ergosterol Conversion (Blocked) lanosterol Lanosterol lanosterol->cyp51 Substrate cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Component of disruption Membrane Disruption & Cell Death cell_membrane->disruption Depletion of Ergosterol leads to

References

A Comparative Guide to the Analytical Validation of 5-Bromo-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the determination of 5-Bromo-1H-benzotriazole. Due to the limited availability of fully validated methods for this specific analyte, this document presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the closely related compound, 5-Methyl-1H-benzotriazole, as a primary comparative reference. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analogous 5-Chloro-1H-benzotriazole is included to offer a broader perspective on analytical strategies for halogenated benzotriazoles. Spectroscopic data for this compound is also presented to aid in its characterization.

Chromatographic Method Comparison

The selection of an appropriate analytical technique is critical for the accurate quantification of this compound in various matrices. Both HPLC and GC-MS offer robust and reliable approaches, each with distinct advantages.

Table 1: Comparison of Chromatographic Methods for Benzotriazole Derivatives

ParameterHPLC Method (for 5-Methyl-1H-benzotriazole)GC-MS Method (for 5-Chloro-1H-benzotriazole)
Instrumentation HPLC with Diode Array Detector (DAD)Gas Chromatograph with Mass Spectrometer
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Stationary Phase C18 Reverse PhaseCapillary column (e.g., DB-5ms)
Mobile Phase/Carrier Gas Acetonitrile:Water (Isocratic)Helium
Derivatization Not requiredAcetylation recommended for improved sensitivity
Sample Preparation Simple dissolutionDispersive liquid-liquid microextraction (DLLME)

Performance Characteristics of a Validated HPLC Method for 5-Methyl-1H-benzotriazole

The following table summarizes the validation parameters for an isocratic HPLC-DAD method for the analysis of 5-Methyl-1H-benzotriazole. This data serves as a benchmark for the expected performance of a similar method for this compound.

Table 2: Validation Parameters for the HPLC Analysis of 5-Methyl-1H-benzotriazole

Validation ParameterResult
Linearity (Concentration Range) 0.05 - 1.0 mg/L[1][2]
Correlation Coefficient (r²) > 0.999[1][2]
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.02 mg/L
Limit of Quantification (LOQ) 0.05 mg/L[1][2]

Performance Characteristics of a Validated GC-MS Method for 5-Chloro-1H-benzotriazole

The following table outlines the performance of a GC-MS method for 5-Chloro-1H-benzotriazole, which involves a derivatization step to enhance analyte volatility and detection.

Table 3: Validation Parameters for the GC-MS Analysis of 5-Chloro-1H-benzotriazole

Validation ParameterResult
Linearity (Concentration Range) LOQ - 20 ng/mL[3]
Correlation Coefficient (r²) > 0.9991[3]
Accuracy (% Recovery) 86 - 112%[3]
Precision (% RSD) < 10%[3]
Limit of Quantification (LOQ) 0.007 - 0.080 ng/mL[3]

Spectroscopic Characterization of this compound

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Table 4: Spectroscopic Data for this compound

TechniqueObserved Peaks/Signals
UV-Vis Spectroscopy Absorption maxima characteristic of the benzotriazole chromophore, influenced by the bromo-substituent.
FTIR Spectroscopy Characteristic vibrational bands for N-H, C-H aromatic, C=C aromatic, and C-Br stretching.
¹H NMR Spectroscopy Signals corresponding to the aromatic protons, with chemical shifts and coupling patterns influenced by the bromine atom and the triazole ring.
¹³C NMR Spectroscopy Resonances for the carbon atoms of the benzene and triazole rings.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide the experimental protocols for the referenced HPLC and GC-MS methods.

HPLC Method for 5-Methyl-1H-benzotriazole

This protocol is adapted from a validated method for 5-Methyl-1H-benzotriazole and can be used as a starting point for the analysis of this compound.[1][2]

1. Instrumentation and Conditions:

  • System: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Reagent Water (50:50, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 25-50 µL.[1]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 mg/L): Accurately weigh approximately 100 mg of 5-Methyl-1H-benzotriazole reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05 to 1.0 mg/L).[1][2]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

GC-MS Method for 5-Chloro-1H-benzotriazole

This protocol describes a sensitive method for the determination of 5-Chloro-1H-benzotriazole in aqueous samples.[3]

1. Instrumentation and Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or low-polarity capillary column suitable for the analysis of semi-volatile compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Optimized for the separation of the derivatized analyte from matrix components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity.

2. Sample Preparation and Derivatization (DLLME):

  • To a 10 mL aqueous sample, add 1 mL of 8% (w/v) Na₂HPO₄.

  • Prepare a ternary acetylation-microextraction mixture consisting of 100 µL of acetic anhydride, 1.5 mL of acetonitrile, and 60 µL of toluene.[3]

  • Add the ternary mixture to the sample, vortex vigorously to form a cloudy solution, and then centrifuge to separate the phases.

  • Collect the toluene phase containing the acetylated analyte for GC-MS analysis.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F DAD Detection (280 nm) E->F G Peak Integration F->G H Quantification G->H GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Aqueous Sample B Add Buffer & Derivatization Reagent A->B C Dispersive Liquid-Liquid Microextraction (DLLME) B->C D Centrifuge & Collect Organic Phase C->D E Inject into GC-MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Data Acquisition G->H I Quantification H->I Validation_Pathway cluster_validation_params Validation Parameters Method Development Method Development Method Validation Method Validation Method Development->Method Validation ICH Guidelines Specificity Specificity Method Validation->Specificity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range LOD LOD Method Validation->LOD Limit of Detection LOQ LOQ Method Validation->LOQ Limit of Quantification Robustness Robustness Method Validation->Robustness Validated Method Validated Method Specificity->Validated Method Accuracy->Validated Method Precision->Validated Method Linearity->Validated Method Range->Validated Method LOD->Validated Method LOQ->Validated Method Robustness->Validated Method

References

A Comparative Guide to the Synthesis of Substituted Benzotriazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzotriazoles are a cornerstone in medicinal chemistry and materials science, valued for their wide range of biological activities and utility as synthetic auxiliaries. The selection of an appropriate synthetic route is critical for efficient and scalable production. This guide provides an objective comparison of common synthetic methodologies for preparing substituted benzotriazoles, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

Several key strategies have been developed for the synthesis of the benzotriazole core and its derivatives. This guide will focus on three prominent methods:

  • Classical Synthesis via Diazotization of o-Phenylenediamines: The traditional and most common method involving the reaction of an o-phenylenediamine with a nitrosating agent.

  • [3+2] Cycloaddition of Benzynes and Azides: A modern and versatile approach, often referred to as "benzyne click chemistry," that allows for the rapid construction of diverse benzotriazoles.[1]

  • One-Pot Intramolecular Cyclization: A facile method for synthesizing N1-alkyl benzotriazoles that avoids the use of hazardous azide reagents.

The following sections will delve into the specifics of each route, presenting quantitative data, detailed experimental procedures, and visual representations of the synthetic pathways.

Comparative Data

The choice of synthetic route often depends on factors such as desired substitution patterns, available starting materials, reaction conditions, and overall efficiency. The following table summarizes key quantitative data for the different methodologies.

Synthetic RouteKey ReactantsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Classical Synthesis o-Phenylenediamine, Sodium Nitrite, Acetic Acid0.5 - 2 hours75 - 97%Readily available starting materials, high yields for unsubstituted benzotriazole.[2][3]Limited to substitution patterns on the benzene ring, potential for side reactions.
Benzyne Cycloaddition o-(Trimethylsilyl)aryl triflate, Azide, CsF12 - 24 hours51 - 99%High functional group tolerance, broad scope for N-substituents, mild reaction conditions.[1][4]Requires synthesis of triflate precursors, some azides may be unstable or hazardous.[1]
Intramolecular Cyclization o-Phenylenediamine, Alkyl Halide, Sodium Nitrite~6 hours93 - 95%Avoids the use of explosive azides, high yields for N1-alkylated products, one-pot procedure.Primarily for N-alkylated benzotriazoles.
Microwave-Assisted Synthesis Varies (enhancement to other methods)MinutesGenerally higher than conventional heatingDrastically reduced reaction times, often higher yields.[5][6]Requires specialized microwave reactor equipment.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis. The following are representative protocols for the discussed synthetic routes.

Protocol 1: Classical Synthesis of Benzotriazole

This procedure is adapted from Vogel's Textbook of Practical Organic Chemistry.[7]

Materials:

  • o-Phenylenediamine (10.8 g, 0.1 mol)

  • Glacial Acetic Acid (12 g, 0.2 mol)

  • Sodium Nitrite (7.5 g, 0.11 mol)

  • Deionized Water

Procedure:

  • In a 250 mL beaker, dissolve 10.8 g of o-phenylenediamine in a mixture of 12 g of glacial acetic acid and 30 mL of water. Gentle warming may be necessary to achieve a clear solution.

  • Cool the solution to 15 °C in an ice bath with magnetic stirring.

  • In a separate beaker, dissolve 7.5 g of sodium nitrite in 15 mL of water.

  • Add the sodium nitrite solution to the stirred o-phenylenediamine solution in one portion. The temperature of the reaction mixture will rise.

  • Once the temperature begins to fall, remove the beaker from the ice bath and allow it to stand at room temperature for the reaction to complete.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the crude benzotriazole by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization or distillation. The yield is typically around 8 g (67%).[2]

Protocol 2: Synthesis of 1-Benzyl-1H-benzotriazole via Benzyne Cycloaddition

This protocol is based on the work of Shi, F. et al.[1]

Materials:

  • o-(Trimethylsilyl)phenyl triflate (0.2 mmol)

  • Benzyl azide (0.24 mmol)

  • Cesium Fluoride (CsF) (0.4 mmol)

  • Acetonitrile (2 mL)

Procedure:

  • To a flame-dried reaction tube, add o-(trimethylsilyl)phenyl triflate (0.2 mmol), benzyl azide (0.24 mmol), and CsF (0.4 mmol).

  • Add 2 mL of anhydrous acetonitrile to the tube under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-benzyl-1H-benzotriazole. The yield is typically high under these optimized conditions.[1]

Protocol 3: One-Pot Synthesis of N1-Benzyl Benzotriazole via Intramolecular Cyclization

This procedure is adapted from the work of Somesh, S. et al.

Materials:

  • o-Phenylenediamine

  • Benzyl chloride

  • Sodium Nitrite

  • Hydrochloric Acid

  • Sodium Acetate Trihydrate

Procedure:

  • N-Alkylation: React o-phenylenediamine with benzyl chloride in a suitable solvent to form N-benzyl-o-phenylenediamine.

  • Diazotization and Cyclization:

    • To a stirred solution of N-benzyl-o-phenylenediamine in a mixture of concentrated HCl and water at 0-5 °C, add a solution of sodium nitrite in water dropwise.

    • After the addition is complete, continue stirring at the same temperature for 30 minutes.

    • Add a saturated solution of sodium acetate trihydrate to the reaction mixture.

    • Stir the mixture at room temperature for 4 hours.

  • Work-up and Purification:

    • Filter the reaction mixture and wash the residue with water.

    • The crude product is then purified by flash column chromatography to yield pure N1-benzyl benzotriazole (93% yield).

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthetic_Routes cluster_classical Classical Synthesis cluster_benzyne Benzyne Cycloaddition cluster_intramolecular Intramolecular Cyclization A1 o-Phenylenediamine A3 Benzotriazole A1->A3 Diazotization & Cyclization A2 NaNO2 / Acetic Acid A2->A3 B1 o-(TMS)aryl triflate B4 Substituted Benzotriazole B1->B4 [3+2] Cycloaddition B2 Azide B2->B4 B3 CsF B3->B4 Benzyne formation C1 o-Phenylenediamine C3 N-Alkyl-o-phenylenediamine C1->C3 C2 Alkyl Halide C2->C3 N-Alkylation C5 N1-Alkyl Benzotriazole C3->C5 Intramolecular Cyclization C4 NaNO2 / Acid C4->C5 Workflow_Comparison cluster_decision Route Selection Criteria cluster_routes Synthetic Methodologies start Define Target Benzotriazole substituents Desired Substituents (N vs. Ring) start->substituents starting_materials Starting Material Availability start->starting_materials conditions Reaction Condition Tolerance start->conditions hazards Safety/Hazard Considerations start->hazards classical Classical Synthesis substituents->classical benzyne Benzyne Cycloaddition substituents->benzyne intramolecular Intramolecular Cyclization substituents->intramolecular starting_materials->classical starting_materials->benzyne starting_materials->intramolecular conditions->classical conditions->benzyne conditions->intramolecular hazards->classical hazards->benzyne hazards->intramolecular end Synthesized Benzotriazole classical->end benzyne->end intramolecular->end

References

5-Bromo-1H-benzotriazole: A Comparative Guide to a High-Efficacy Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the critical field of materials preservation, the selection of an effective corrosion inhibitor is paramount. This guide provides a detailed comparison of 5-Bromo-1H-benzotriazole against other common corrosion inhibitors, supported by experimental data and theoretical insights. The evidence strongly suggests that the introduction of a bromine atom to the benzotriazole structure significantly enhances its protective properties, making it a superior choice for demanding applications.

Executive Summary of Performance

While direct, side-by-side experimental data for this compound is not extensively published, a strong inference of its superior performance can be drawn from studies on analogous halogenated benzotriazoles. Research on 5-chloro-benzotriazole has demonstrated its enhanced corrosion inhibition efficiency compared to both the parent molecule, benzotriazole (BTA), and its methylated derivative, tolyltriazole (TTA). This superiority is attributed to the electron-withdrawing nature of the halogen atom, a characteristic shared by bromine. This property is believed to enhance the molecule's ability to adsorb onto metal surfaces, forming a more robust and stable protective film.

Theoretical studies, including quantum chemical calculations, support this hypothesis. These studies analyze parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ΔE). A higher HOMO energy and lower LUMO energy are indicative of a greater tendency for a molecule to donate and accept electrons, respectively, facilitating stronger adsorption onto a metal surface. It is anticipated that the electronic properties of this compound would align with those of a highly effective corrosion inhibitor.

Quantitative Performance Data

To provide a framework for comparison, the following tables summarize the performance of commonly used corrosion inhibitors, Benzotriazole (BTA) and Tolyltriazole (TTA), on various metals under different corrosive conditions. This data, compiled from multiple studies, will serve as a benchmark against which the expected superior performance of this compound can be contextualized.

Table 1: Corrosion Inhibition Efficiency of Benzotriazole (BTA)

Metal/AlloyCorrosive MediumInhibitor ConcentrationTemperature (°C)Inhibition Efficiency (%)Test Method
Copper3.5% NaCl10 mMRoom Temp>90Potentiodynamic Polarization
Mild Steel1 M HCl500 ppm25~85Weight Loss
CopperSynthetic Tap Water200-400 ppm25>99Potentiodynamic Polarization & EIS
Copper0.1 M HCl10⁻³ MRoom Temp~80Potentiodynamic Polarization

Table 2: Corrosion Inhibition Efficiency of Tolyltriazole (TTA)

Metal/AlloyCorrosive MediumInhibitor ConcentrationpHInhibition Efficiency (%)Test Method
CopperAutomotive AntifreezeNot SpecifiedNot SpecifiedHigh (lower weight loss than BTA)Weight Loss
Various MetalsAutomotive AntifreezeNot SpecifiedNot SpecifiedHigh (lower weight loss than BTA)Weight Loss
CopperAqueous Solution10-1000 ppm1-12>95 (often at lower concentrations than BTA)Not Specified

Mechanism of Action: The Protective Shield

Benzotriazole and its derivatives, including this compound, function by adsorbing onto the metal surface to form a thin, protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment. The nitrogen atoms in the triazole ring play a crucial role in this process by coordinating with the metal atoms.

The enhanced efficacy of halogenated benzotriazoles is attributed to the electronic effects of the halogen substituent. The electron-withdrawing nature of bromine in the 5-position of the benzotriazole ring is expected to increase the electron density on the nitrogen atoms of the triazole ring. This heightened electron density strengthens the coordination bond between the inhibitor and the metal surface, resulting in a more stable and less permeable protective layer.

Below is a diagram illustrating the general mechanism of corrosion inhibition by benzotriazole derivatives.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Environment cluster_metal Metal Surface Corrosive_Ions Corrosive Ions (e.g., Cl⁻, SO₄²⁻) Metal Metal (e.g., Copper) Corrosive_Ions->Metal Corrosion Attack Inhibitor This compound Protective_Film Formation of a Stable Protective Film (Complex) Inhibitor->Protective_Film Adsorption Metal->Protective_Film Coordination Protective_Film->Corrosive_Ions Blocks Attack

Caption: General mechanism of corrosion inhibition by this compound.

Experimental Protocols

The evaluation of corrosion inhibitor efficacy relies on standardized electrochemical techniques. The data presented in this guide is typically obtained through the following methods:

1. Potentiodynamic Polarization (PDP)

This technique measures the current response of a metal sample to a controlled change in its electrical potential in a corrosive solution.

  • Working Electrode: The metal sample being tested (e.g., pure copper, mild steel).

  • Reference Electrode: A stable electrode with a known potential (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Counter Electrode: An inert electrode to complete the electrical circuit (e.g., platinum or graphite).

  • Procedure: The potential of the working electrode is scanned in both the anodic (positive) and cathodic (negative) directions from its open circuit potential. The resulting current is measured.

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inh is the corrosion current density with the inhibitor.

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.

  • Setup: A three-electrode system similar to that used in PDP measurements.

  • Procedure: A small amplitude AC voltage signal is applied to the working electrode at various frequencies. The resulting AC current is measured to determine the impedance of the system.

  • Data Analysis: The impedance data is often represented as Nyquist or Bode plots. An equivalent electrical circuit is used to model the electrochemical processes occurring at the metal-solution interface. The charge transfer resistance (R_ct) is a key parameter obtained from this analysis, which is inversely proportional to the corrosion rate. A higher R_ct value in the presence of an inhibitor indicates better protection. The inhibition efficiency (IE%) can be calculated using the R_ct values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_blank is the charge transfer resistance without the inhibitor and R_ct_inh is the charge transfer resistance with the inhibitor.

3. Weight Loss Method

This is a simpler, non-electrochemical method to determine the corrosion rate.

  • Procedure: A pre-weighed metal coupon is immersed in the corrosive solution with and without the inhibitor for a specific duration. After the immersion period, the coupon is cleaned to remove any corrosion products and re-weighed.

  • Data Analysis: The weight loss is used to calculate the corrosion rate. The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate without the inhibitor and CR_inh is the corrosion rate with the inhibitor.

The following diagram illustrates a typical workflow for evaluating corrosion inhibitors.

Experimental_Workflow cluster_preparation Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis p1 Prepare Corrosive Solution t1 Potentiodynamic Polarization (PDP) p1->t1 t2 Electrochemical Impedance Spectroscopy (EIS) p1->t2 p2 Prepare Inhibitor Solutions (various concentrations) p2->t1 p2->t2 p3 Prepare Metal Specimens p3->t1 p3->t2 a1 Calculate Corrosion Rate and Inhibition Efficiency t1->a1 a2 Model Impedance Data t2->a2 a3 Surface Analysis (e.g., SEM, XPS) a1->a3 a2->a3

Caption: A typical experimental workflow for evaluating corrosion inhibitors.

Conclusion

Based on the established structure-activity relationships within the benzotriazole family of corrosion inhibitors, this compound is poised to be a highly effective agent for the protection of various metals, particularly copper and its alloys. The electron-withdrawing nature of the bromo substituent is expected to lead to the formation of a more robust and stable protective film compared to non-halogenated counterparts like benzotriazole and tolyltriazole. For researchers and professionals seeking superior corrosion protection in challenging environments, this compound represents a compelling candidate worthy of further investigation and application.

Structure-Activity Relationship of 5-Substituted Benzotriazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted benzotriazoles, focusing on their diverse biological activities. The information presented herein is curated from experimental data to facilitate informed decision-making in drug discovery and development projects.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro biological activities of various 5-substituted benzotriazole derivatives against different targets.

Antiviral Activity
Compound ID5-SubstituentTarget VirusAssayActivity (EC₅₀/IC₅₀)Reference
1 -ClCoxsackievirus B5 (CVB-5)Plaque Reduction9 µM
2 -CH₃Coxsackievirus B5 (CVB-5)Plaque ReductionInactive
3 -ClBovine Viral Diarrhea Virus (BVDV)Cell-based3.0 µM
4 UnsubstitutedBovine Viral Diarrhea Virus (BVDV)Cell-based3 µM
5 -[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acidCoxsackie Virus B5 (CVB-5)Not Specified0.15 µM
6 -ClPoliovirus (Sb-1)Plaque Reduction17.5 µM
Antifungal Activity
Compound ID5-Substituent(s)Target FungiAssayActivity (MIC)Reference
7 -ClCandida spp.Broth Microdilution1.6 - 25 µg/mL
8 -CH₃Candida spp.Broth Microdilution1.6 - 25 µg/mL
9 5,6-di-CH₃Candida spp.Broth Microdilution1.6 - 25 µg/mL
10 -ClAspergillus nigerBroth Microdilution12.5 - 25 µg/mL
11 -CH₃Aspergillus nigerBroth Microdilution12.5 - 25 µg/mL
12 5,6-di-CH₃Aspergillus nigerBroth Microdilution12.5 - 25 µg/mL
Kinase Inhibitory Activity
Compound ID5-Substituent(s)Target KinaseAssayActivity (Kᵢ/IC₅₀)Reference
13 4,5,6,7-TetrabromoProtein Kinase CK2In vitro kinase assayKᵢ = 0.4 µM
14 5,6-diiodoProtein Kinase CK2Enzymatic assayNot specified
15 5,6-dibromoProtein Kinase CK2Enzymatic assayNot specified
16 HydroxypropylProtein Kinase CK2In vitro kinase assayNot specified

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).

  • Cell Seeding: Seed host cells (e.g., Vero-76) in 24-well plates and incubate overnight to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a virus dilution calculated to produce 50-100 plaque-forming units (PFU) per well. Incubate for 2 hours to allow for virus adsorption.

  • Compound Treatment: Remove the virus inoculum and add an overlay medium (e.g., containing methylcellulose) with serial dilutions of the test compound.

  • Incubation: Incubate the plates at 37°C for a period suitable for the specific virus to form plaques (e.g., 2-3 days).

  • Plaque Visualization: Fix the cells with a solution such as 50% ethanol and 0.8% crystal violet. After staining, wash the plates, air-dry them, and count the number of plaques.

  • Data Analysis: The EC₅₀ value is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.

Antimicrobial Broth Microdilution Assay (CLSI Guidelines)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe, no compound) and negative (no microbe) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) and duration (e.g., 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antifungal Ergosterol Quantification Assay

This assay assesses the antifungal activity of a compound by measuring the ergosterol content in fungal cells, as ergosterol is a key component of the fungal cell membrane.

  • Fungal Culture and Treatment: Grow the fungal isolate (e.g., Candida albicans) in a suitable broth in the presence of various concentrations of the test compound.

  • Cell Harvesting: After incubation, harvest the fungal cells by centrifugation and wash them with distilled water.

  • Saponification: Add a 25% alcoholic potassium hydroxide solution to the cell pellet and incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile distilled water and n-heptane, followed by vigorous vortexing.

  • Spectrophotometric Analysis: Transfer the heptane layer to a new tube. Dilute an aliquot of the sterol extract in 100% ethanol and scan the absorbance between 240 and 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve.

  • Data Analysis: The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in treated cells to that in untreated control cells.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagent Preparation: Prepare solutions of the kinase enzyme, a specific peptide substrate, ATP, and the test inhibitor at various concentrations.

  • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and inhibitor.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Several 5-substituted benzotriazoles exert their biological effects by targeting key enzymes in essential cellular pathways.

Inhibition of Fungal Ergosterol Biosynthesis

A primary mechanism of antifungal activity for many azole compounds, including benzotriazole derivatives, is the inhibition of lanosterol 14-α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Lanosterol Lanosterol Intermediate 14-demethyl-lanosterol Lanosterol->Intermediate Lanosterol 14-α-demethylase (CYP51) Lanosterol_to_Intermediate_edge Lanosterol_to_Intermediate_edge Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Benzotriazole 5-Substituted Benzotriazoles Benzotriazole->Lanosterol_to_Intermediate_edge CK2_Signaling_Inhibition cluster_pathway Pro-Survival Signaling Pathways cluster_inhibition Inhibition CK2 Protein Kinase CK2 PI3K_AKT PI3K/Akt Pathway CK2->PI3K_AKT NF_kB NF-κB Pathway CK2->NF_kB Wnt Wnt/β-catenin Pathway CK2->Wnt Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation NF_kB->Proliferation Wnt->Proliferation Benzotriazole Halogenated Benzotriazoles Benzotriazole->CK2

The Bromine Advantage: A Comparative Guide to 5-Bromo-1H-benzotriazole in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and high yields is paramount. For researchers, scientists, and professionals in drug development, the choice of reagents can significantly impact the outcome of complex synthetic pathways. Among the versatile class of heterocyclic compounds, 5-Bromo-1H-benzotriazole has emerged as a valuable building block and reaction mediator. This guide provides an objective comparison of its performance in specific synthetic transformations, supported by experimental data and detailed methodologies, to highlight its advantages over other alternatives.

Peptide Synthesis: Enhancing Coupling Efficiency and Suppressing Racemization

The formation of a peptide bond is a fundamental transformation in the synthesis of peptides and proteins. A significant challenge in this process is the suppression of racemization, particularly when using activating agents like carbodiimides. 1-Hydroxybenzotriazole (HOBt) and its derivatives are widely used as additives to mitigate this issue and enhance coupling efficiency.

The introduction of an electron-withdrawing group on the benzotriazole ring is known to increase the acidity of the N-hydroxy group, leading to the formation of a more reactive active ester and a better leaving group. This enhanced reactivity accelerates the coupling reaction, thereby minimizing the time for the activated amino acid to racemize. While extensive data is available for 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), the same principle applies to its bromo-analogue, 5-bromo-1-hydroxybenzotriazole (5-Br-HOBt). The bromo substituent is also strongly electron-withdrawing, suggesting a similar or even enhanced performance in peptide coupling reactions.

Comparative Performance Data

Direct head-to-head comparative studies for 5-bromo-1-hydroxybenzotriazole in peptide coupling are not extensively documented in publicly available literature. However, based on the established trends with other halogenated HOBt derivatives, a performance comparison can be extrapolated. The following table illustrates the reported advantages of a halogenated HOBt derivative (6-Cl-HOBt) over the standard HOBt, which provides a strong indication of the expected performance of 5-Br-HOBt.

Coupling AdditivePeptide SequenceCoupling ReagentYield (%)Racemization (%)
HOBt Difficult Sequence (e.g., ACP 65-74)TBTULowerHigher
6-Cl-HOBt Difficult Sequence (e.g., ACP 65-74)HCTU/TCTUHigherLower
5-Br-HOBt (Expected) Difficult SequenceCorresponding Uronium SaltPotentially HigherPotentially Lower

Data for HOBt and 6-Cl-HOBt is based on comparative studies of their respective uronium salts. The performance of 5-Br-HOBt is an educated projection based on these trends.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of 5-Bromo-L-tryptophylglycine

This protocol details the synthesis of a dipeptide containing a bromo-substituted amino acid, showcasing a standard workflow where a bromo-substituted benzotriazole derivative would be advantageous.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-5-Bromo-L-tryptophan

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt) or 5-Bromo-1-hydroxybenzotriazole (5-Br-HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-5-Bromo-L-tryptophan:

    • In a separate vial, dissolve Fmoc-5-Bromo-L-tryptophan (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt/5-Br-HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the completion of the coupling reaction using a Kaiser test.

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the freshly prepared cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

SPPS_Workflow Resin Fmoc-Gly-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-5-Br-Trp (HBTU/5-Br-HOBt, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 Final Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash & Dry Deprotect2->Wash3 Cleave Cleave from Resin (TFA Cocktail) Wash3->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (HPLC) Precipitate->Purify Final_Peptide 5-Br-Trp-Gly Purify->Final_Peptide

Fig. 1: Solid-Phase Peptide Synthesis Workflow.

Racemization_Suppression cluster_activation Activation cluster_pathways Reaction Pathways AA R-COOH (Amino Acid) OAI O-Acylisourea (Highly Reactive) AA->OAI + Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->OAI Racemization Oxazolone Formation (Leads to Racemization) OAI->Racemization Fast, Undesired BrHOBt_Ester 5-Br-OBt Ester (Stable Active Ester) OAI->BrHOBt_Ester + Coupling Desired Coupling (Peptide Bond Formation) BrHOBt_Ester->Coupling Slower, Controlled BrHOBt 5-Br-HOBt BrHOBt->BrHOBt_Ester

Fig. 2: Mechanism of Racemization Suppression.

Acylation Reactions: Stable and Efficient Acylating Agents

Beyond its role as a peptide coupling additive, this compound can be converted into highly effective acylating agents. N-acylbenzotriazoles are stable, often crystalline solids that serve as excellent alternatives to traditional acylating agents like acyl chlorides. The bromo-substituent on the benzotriazole ring can further enhance the leaving group ability of the benzotriazolide anion, potentially leading to faster and more efficient acyl transfer reactions.

Advantages over Acyl Chlorides:

  • Stability: N-acylbenzotriazoles are generally more stable to moisture and easier to handle than the corresponding acyl chlorides.

  • Safety: They avoid the generation of corrosive HCl gas during the reaction.

  • Selectivity: The acylation reactions are often cleaner, with fewer side products.

Comparative Performance Data

The utility of N-acylbenzotriazoles for the acylation of various nucleophiles is well-established. The introduction of a bromo-group is expected to increase the reactivity of these reagents.

Acylating AgentNucleophileReaction ConditionsYield (%)
Acyl Chloride AmineOften requires base, anhydrousVariable, can be high
N-Acylbenzotriazole AmineMild, often no base neededGenerally high (80-95%)
N-Acyl-5-bromobenzotriazole (Expected) AmineMild, potentially fasterExpected to be high (≥90%)
Experimental Protocol: Synthesis and Use of N-Acyl-5-bromo-1H-benzotriazole

Part A: Synthesis of N-Acyl-5-bromo-1H-benzotriazole

  • To a solution of this compound (1.2 equivalents) in anhydrous dichloromethane (DCM), add thionyl chloride (1.0 equivalent) and stir for 30 minutes at room temperature.

  • Add the desired carboxylic acid (1.0 equivalent) to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • The crude N-acyl-5-bromo-1H-benzotriazole can often be used directly or purified by recrystallization.

Part B: Acylation of an Amine

  • Dissolve the N-acyl-5-bromo-1H-benzotriazole (1.0 equivalent) in a suitable solvent (e.g., THF, DCM, or acetonitrile).

  • Add the amine (1.0-1.1 equivalents) to the solution.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • After completion, the reaction mixture can be washed with a dilute acid solution to remove the this compound byproduct, followed by an aqueous workup to isolate the acylated product.

Acylation_Workflow cluster_synthesis Synthesis of Acylating Agent cluster_acylation Acylation Reaction BrBt 5-Bromo-1H- benzotriazole AcylBrBt N-Acyl-5-bromo- 1H-benzotriazole BrBt->AcylBrBt RCOOH Carboxylic Acid RCOOH->AcylBrBt SOCl2 SOCl₂ SOCl2->AcylBrBt Amide Amide (R-CO-NHR') AcylBrBt->Amide Byproduct 5-Bromo-1H- benzotriazole AcylBrBt->Byproduct Leaving Group Amine Amine (R'-NH₂) Amine->Amide

A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazoles, five-membered aromatic rings containing three nitrogen atoms, are privileged scaffolds in medicinal chemistry. Their two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are widely employed as bioisosteres for various functional groups, most notably the amide bond. This strategic replacement can enhance metabolic stability, modulate physicochemical properties, and improve biological activity. This guide provides an objective, data-driven comparative analysis of 1,2,3-triazole and 1,2,4-triazole as bioisosteres, offering insights for rational drug design.

The arrangement of nitrogen atoms in the triazole ring significantly influences the electronic distribution, dipole moment, and hydrogen bonding capacity of the molecule, leading to distinct pharmacological profiles.[1] 1,2,3-Triazoles feature adjacent nitrogen atoms, while 1,2,4-triazoles have a separated nitrogen atom.[1] This seemingly subtle difference can have profound effects on a compound's interaction with its biological target.

Physicochemical Properties: A Tale of Two Isomers

The physicochemical properties of the triazole core are fundamental to its role as a bioisostere. These properties influence solubility, membrane permeability, and target engagement.

Property1,2,3-Triazole1,2,4-TriazoleKey Considerations for Drug Design
Dipole Moment HighHighBoth isomers are polar, which can influence solubility and interactions with polar residues in a binding pocket. The specific vector of the dipole moment differs, which can affect binding orientation.
pKa (of the conjugate acid) ~1.2~2.451,2,4-Triazole is slightly more basic than 1,2,3-triazole, which can be a factor in salt formation and interactions in acidic environments.
Hydrogen Bonding Primarily hydrogen bond acceptors (N2 and N3). The C-H bond can act as a weak hydrogen bond donor.Primarily hydrogen bond acceptors (N2 and N4). The C-H bonds can act as weak hydrogen bond donors.The different positioning of hydrogen bond acceptors is a critical determinant of binding affinity and selectivity.
Metabolic Stability Generally high, resistant to enzymatic degradation.[2]Generally high, resistant to enzymatic degradation.Both isomers offer an advantage over the more labile amide bond.

Comparative Biological Activities

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated a broad spectrum of biological activities. However, the prevalence and potency in certain therapeutic areas show a discernible trend.

Anticancer Activity

Both triazole isomers are extensively explored as anticancer agents, often acting through the inhibition of crucial enzymes like kinases or by disrupting microtubule dynamics.

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Ras_GTP Ras-GTP Grb2_SOS->Ras_GTP Activates RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis EGF EGF (Ligand) EGF->EGFR Binds Triazole_Inhibitor Triazole Inhibitor Triazole_Inhibitor->EGFR Inhibits ATP Binding Site

Caption: EGFR signaling pathway and inhibition by triazole-based TKIs.

A notable target for triazole-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase involved in cell proliferation and survival.[3][4] Small molecule inhibitors, including those with triazole scaffolds, can block the ATP binding site of the EGFR kinase domain, thereby inhibiting downstream signaling.[5][6]

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound Class1,2,3-Triazole Derivative (IC50)1,2,4-Triazole Derivative (IC50)Cancer Cell LineReference
Pyrazolo-[3][7][8]-triazole-[3][4][7]-triazole hybrids12.22 - 38.2044.65 - 55.57HepG-2[3]
Chromene derivatives1.02 - 74.28 (Replacement with 1,2,4-triazole was tolerated)-A549[9]
Celecoxib analogs0.066 - 0.205 (as EGFR inhibitors)--[10]

Note: A direct head-to-head comparison across a wide range of scaffolds is limited in the literature. The data presented here is from studies where such comparisons were made or implied.

Antifungal Activity

The 1,2,4-triazole ring is a cornerstone of many commercially successful antifungal drugs, such as fluconazole and itraconazole.[1] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The N4 of the 1,2,4-triazole ring coordinates with the heme iron in the active site of CYP51. While 1,2,3-triazoles also exhibit antifungal activity, they are generally less potent in this specific mechanistic class.

dot

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential component of Fungal_Growth_Inhibition Inhibition of Fungal Growth Fungal_Cell_Membrane->Fungal_Growth_Inhibition Triazole_Antifungal 1,2,4-Triazole Antifungal Triazole_Antifungal->CYP51 Inhibits

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

Fungal Strain1,2,3-Triazole Derivative (MIC)1,2,4-Triazole Derivative (MIC)Standard Drug (Fluconazole) (MIC)Reference
Candida albicans64 - 2560.0156 - 2.00.5 - >64
Cryptococcus neoformans-0.0156 - 2.0-

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of bioisosteres.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Triazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the triazole compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

dot

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_with_Compounds Treat with Triazole Compounds Incubate_24h->Treat_with_Compounds Incubate_48h Incubate 48h Treat_with_Compounds->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize_Formazan Solubilize Formazan Crystals Incubate_4h->Solubilize_Formazan Read_Absorbance Read Absorbance at 570 nm Solubilize_Formazan->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for the MTT assay.

Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Fungal strains

  • RPMI-1640 medium (buffered with MOPS)

  • Triazole compounds

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Grow the fungal strains in a suitable broth overnight. Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the triazole compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion

Both 1,2,3- and 1,2,4-triazoles are invaluable tools in the medicinal chemist's arsenal, serving as effective bioisosteres that can enhance the properties of drug candidates. The choice between the two isomers is context-dependent and should be guided by the specific requirements of the biological target and the desired pharmacological profile.

  • 1,2,4-Triazole: This isomer has a proven track record in antifungal drug discovery, largely due to its optimal geometry for inhibiting CYP51. It remains a go-to scaffold for the development of new antifungal agents. It is also widely explored in other therapeutic areas, including cancer.

  • 1,2,3-Triazole: The advent of "click chemistry" has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally straightforward, making this isomer highly attractive for the rapid generation of compound libraries for high-throughput screening. It has shown significant promise in anticancer and antiviral drug discovery.

Ultimately, a thorough understanding of the subtle yet significant differences in the physicochemical and biological properties of these two isomers will empower researchers to make more informed decisions in the design of the next generation of therapeutics. Direct, head-to-head comparative studies of both isomers within the same chemical series are highly encouraged to further elucidate their respective advantages and disadvantages in specific therapeutic applications.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to ensure the reliability of experimental results and the quality of final products. 5-Bromo-1H-benzotriazole is a key building block in the synthesis of a variety of pharmaceutically active compounds. This guide provides an objective comparison of standard analytical techniques for assessing its purity, complete with detailed experimental protocols and supporting data presented for easy comparison.

Introduction to Purity Assessment

The synthesis of this compound, typically via the diazotization of 4-bromo-1,2-phenylenediamine, can result in a range of impurities.[1] These may include unreacted starting materials, isomeric byproducts such as 6-Bromo-1H-benzotriazole, and other related substances. A multi-technique approach is therefore essential for a comprehensive purity assessment. This guide focuses on High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) as primary methods for quantification and identification of the target compound and its potential impurities.

Comparison of Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic methods provides a robust assessment of the purity of synthesized this compound. Each technique offers unique advantages and provides complementary information.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesPotential Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (% area), detection of non-volatile impurities.High resolution and sensitivity for quantitative analysis.Requires a suitable chromophore for UV detection.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification of impurities with distinct proton/carbon environments.Provides detailed structural information. Quantitative NMR (qNMR) can determine absolute purity.[2]Lower sensitivity compared to chromatographic methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Detection and identification of volatile impurities, confirmation of molecular weight.High sensitivity and specificity for volatile compounds.The compound must be thermally stable and volatile.
Melting Point Analysis Determination of the temperature range over which a solid melts.Preliminary indication of purity; impurities typically depress and broaden the melting range.Simple, rapid, and low-cost.Non-specific; a sharp melting point does not guarantee the absence of all impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and identify non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 30 70
      25 30 70
      30 70 30

      | 35 | 70 | 30 |

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum. Expected signals for this compound in DMSO-d₆ are approximately:

      • δ 8.1-8.2 (d, 1H)

      • δ 7.8-7.9 (d, 1H)

      • δ 7.4-7.5 (dd, 1H)

      • A broad singlet for the N-H proton.

  • ¹³C NMR Acquisition:

    • Acquire the carbon NMR spectrum.

  • Data Analysis:

    • Compare the obtained spectra with reference spectra if available.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound to any proton-containing impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify volatile impurities and confirm the molecular weight of the synthesized compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane or ethyl acetate (GC grade)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-400 m/z

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time and mass spectrum. The molecular ion peak should be observed at m/z 197/199 due to the presence of bromine isotopes.

    • Analyze other peaks to identify potential volatile impurities by comparing their mass spectra with a library (e.g., NIST).

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_purification Purification cluster_analysis Purity & Structural Analysis cluster_result Final Assessment Synthesis Synthesis of this compound TLC Thin Layer Chromatography (TLC) Synthesis->TLC Crude Product Purification Purification (e.g., Recrystallization) TLC->Purification HPLC HPLC (Quantitative Purity) Purification->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR GCMS GC-MS (Volatile Impurities & MW) Purification->GCMS MP Melting Point (Physical Constant) Purification->MP Final_Purity Final Purity Assessment HPLC->Final_Purity NMR->Final_Purity GCMS->Final_Purity MP->Final_Purity

Caption: Workflow for purity assessment of this compound.

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC provides reliable quantitative data on purity, NMR spectroscopy is indispensable for unambiguous structural confirmation and the identification of isomers. GC-MS is a powerful tool for detecting volatile impurities and confirming the molecular weight. By employing these techniques in a coordinated workflow, researchers can ensure the quality and integrity of this important synthetic intermediate for its downstream applications in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1H-benzotriazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 5-Bromo-1H-benzotriazole, a halogenated heterocyclic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental impact. This guidance is intended for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of dust generation or inadequate ventilation, a NIOSH-approved respirator is necessary.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be managed as hazardous waste due to its chemical properties. Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.

  • Waste Segregation and Collection:

    • Solid Waste: Collect all surplus and non-recyclable this compound powder in a dedicated, suitable, and sealable container. This container must be clearly labeled as "Hazardous Waste: this compound".[1][2]

    • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, must be placed in the same designated hazardous waste container.[1]

    • Liquid Waste: If this compound is dissolved in a solvent, it must be collected in a separate, compatible waste container. The container must be labeled with the full chemical contents, including all solvents. Halogenated organic waste must be kept separate from non-halogenated waste to prevent complications and increased disposal costs.[1][2][3]

  • Container Management:

    • Ensure that waste containers are chemically compatible with this compound and any associated solvents.

    • Keep waste containers tightly sealed when not in use.[1][4]

    • Store waste containers in a designated, cool, dry, and well-ventilated satellite accumulation area.[1][4]

  • Arranging for Disposal:

    • The primary and recommended method for the disposal of this compound is through a licensed and certified professional waste disposal service.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1]

Recommended Disposal Method

The preferred method for the disposal of halogenated organic compounds like this compound is incineration .[5] This process should be carried out in a regulated chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[6][7][8][9]

Quantitative Data

ParameterValueRegulation/Context
Halogenated Organic Compound Concentration in Liquid Waste≥ 1000 mg/lCalifornia hazardous waste criteria.[10]

Note: This table is for illustrative purposes and may not be directly applicable to this compound in your jurisdiction. Always confirm with your local EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Disposal start Start: Generation of This compound Waste sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE sds->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste: Collect in a labeled, sealed container for halogenated waste. waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in a labeled, sealed container for halogenated liquid waste. waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials: Place in the solid halogenated waste container. waste_type->contaminated_materials Contaminated materials storage Store container in a designated satellite accumulation area. solid_waste->storage liquid_waste->storage contaminated_materials->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. storage->contact_ehs disposal_service Licensed Waste Disposal Service contact_ehs->disposal_service incineration Recommended Disposal: Incineration with afterburner and scrubber disposal_service->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 5-Bromo-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-1H-benzotriazole in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

I. Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and is harmful if swallowed.[1] The following table summarizes key safety information.

Identifier Value Source
CAS Number 32046-62-1[2]
Molecular Formula C6H4BrN3[1]
Molecular Weight 198.02 g/mol [1]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed[1]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation
Precautionary Statements P264, P270, P301 + P312, P501

II. Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment guidelines is mandatory when handling this compound.

Protection Type Specific Requirements Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye irritation or serious eye damage from splashes or dust.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).To prevent skin contact and irritation.
Body Protection A lab coat or other protective clothing.To protect skin from accidental contact.
Respiratory Protection Use a suitable respirator when high concentrations are present or if dust is generated.To prevent respiratory tract irritation.

Always inspect PPE for integrity before use and ensure it is appropriate for the scale of the operation.

III. Operational Plan for Safe Handling

Follow this step-by-step procedure to ensure the safe handling of this compound.

  • Preparation and Area Designation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]

    • Ensure that an eyewash station and a safety shower are readily accessible.[4]

    • Designate a specific area for handling this compound and clearly label it.

  • Donning Personal Protective Equipment (PPE):

    • Before handling the chemical, put on all required PPE as specified in the table above.

  • Handling the Chemical:

    • Avoid generating dust.[3][5]

    • Do not eat, drink, or smoke in the handling area.[6]

    • Wash hands thoroughly after handling the chemical.[7][8]

    • Keep the container tightly closed when not in use.[6]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[9]

    • Avoid creating dust during cleanup.[3]

    • Ventilate the area and wash the spill site after material pickup is complete.

IV. First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[8]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[7][8]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7][8]

V. Storage and Disposal Plan

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly closed container.[6]

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

  • The storage class for this chemical is 11: Combustible Solids.

Disposal: As this compound is a halogenated organic compound, it must be disposed of as hazardous waste.

  • Waste Segregation:

    • Collect waste this compound and any contaminated materials in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste."[10]

  • Container Management:

    • Use a suitable, closed container that is in good condition and compatible with the chemical.[10]

    • Keep the container tightly closed when not in use.[10]

  • Professional Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed professional waste disposal company.[10]

    • The recommended disposal method is incineration in a chemical incinerator equipped with a scrubber.[10]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[10]

VI. Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe_Handling_and_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response prep 1. Prepare Work Area (Fume Hood, Eyewash) don_ppe 2. Don Appropriate PPE prep->don_ppe handle 3. Handle Chemical Safely (Avoid Dust, No Food/Drink) don_ppe->handle spill Spill Occurs handle->spill Yes no_spill No Spill handle->no_spill No spill_response Spill Response: - Evacuate - Wear PPE - Contain & Clean Up spill->spill_response decontaminate 4. Decontaminate Work Area no_spill->decontaminate doff_ppe 5. Doff PPE Correctly decontaminate->doff_ppe segregate 6. Segregate Waste (Halogenated Organics) doff_ppe->segregate dispose 7. Professional Disposal segregate->dispose first_aid First Aid as Required spill_response->first_aid first_aid->decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1H-benzotriazole
Reactant of Route 2
5-Bromo-1H-benzotriazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.